JNJ-26489112
Description
Properties
IUPAC Name |
(2S)-6-chloro-2-[(sulfamoylamino)methyl]-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O4S/c10-6-1-2-8-9(3-6)15-5-7(16-8)4-12-17(11,13)14/h1-3,7,12H,4-5H2,(H2,11,13,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSAIQPPGSSNKX-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(O1)C=C(C=C2)Cl)CNS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC2=C(O1)C=C(C=C2)Cl)CNS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601031470 | |
| Record name | JNJ-26489112 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601031470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871824-55-4 | |
| Record name | JNJ-26489112 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871824554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JNJ-26489112 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15203 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | JNJ-26489112 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601031470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JNJ-26489112 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1TI012DLT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
JNJ-26489112: An Investigational Anticonvulsant - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-26489112 is an investigational anticonvulsant drug developed by Johnson & Johnson. Designed as a potential successor to topiramate for the treatment of epilepsy, its clinical development was ultimately discontinued. While the precise mechanism of action of this compound remains unknown, clinical studies have provided valuable insights into its pharmacokinetic and pharmacodynamic properties. This technical guide synthesizes the available data on this compound, presenting a comprehensive overview of its clinical trial performance, particularly in the context of photosensitive epilepsy, and discusses its known characteristics.
Introduction
This compound, chemically identified as (S)-N-[(6-Chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl]sulfamide, was developed with the aim of providing an improved therapeutic profile over existing antiepileptic drugs (AEDs) like topiramate. A key design feature of this compound was its lack of activity against carbonic anhydrase, an enzyme inhibited by topiramate and associated with some of its adverse effects[1]. Despite promising initial evaluations, the clinical trial for its use in major depressive disorder was terminated in 2013 due to a "sponsor portfolio decision," and no new development has been reported since[1].
Pharmacodynamics
The primary evidence for the anticonvulsant activity of this compound comes from a placebo-controlled, exploratory study in patients with photosensitive epilepsy. This study evaluated the drug's ability to suppress the photoparoxysmal-EEG response (PPR), an abnormal electroencephalogram response to intermittent photic stimulation (IPS).
Efficacy in Photosensitive Epilepsy
A positive response was defined as a reduction of the standardized photosensitive range (SPR) in at least three out of four consecutive time points in at least one eye condition compared to baseline. Complete suppression was defined as the disappearance of an IPS-induced PPR. The study demonstrated a dose-dependent effect on PPR suppression.
Table 1: Pharmacodynamic Response of this compound in Patients with Photosensitive Epilepsy [2]
| Dose (mg) | Number of Patients with a Positive Response | Number of Patients with Complete Suppression of SPR |
| 1000 | 3/4 | 0/4 |
| 2000 | 3/4 | 1/4 |
| 3000 | 2/3 | 2/3 |
Pharmacokinetics
The pharmacokinetic profile of this compound was characterized in the same study of patients with photosensitive epilepsy. Plasma concentrations of the drug were measured following single oral doses.
Absorption and Distribution
Following oral administration, this compound reached maximum plasma concentrations (Cmax) in a time frame (tmax) that was similar across different dose levels. Plasma exposure, as measured by Cmax, increased proportionally with the administered dose.
Table 2: Pharmacokinetic Parameters of this compound (Single Oral Dose) [2]
| Dose (mg) | Median tmax (hours) | Approximate Mean Cmax (μg/mL) |
| 1000 | 3.73 - 5.04 | 16 |
| 2000 | 3.73 - 5.04 | 28 |
| 3000 | 3.73 - 5.04 | 42 |
Metabolism
While detailed metabolism studies are not publicly available, a completed Phase 1 clinical trial (NCT01147887) was designed to assess the effect of multiple-dose this compound on cytochrome P450 enzymes using a 3-probe substrate drug combination in healthy subjects[3]. The results of this study would provide critical information on the drug's potential for drug-drug interactions. Another Phase 1 study (NCT01949610) aimed to investigate the absorption, metabolism, and excretion of 14C-labeled this compound after a single oral dose in healthy male subjects[3].
Safety and Tolerability
In the clinical trial with photosensitive epilepsy patients, single oral doses of this compound were generally well-tolerated. The most frequently reported adverse events (occurring in >10% of participants) were mild in nature.
Table 3: Most Frequent Adverse Events [2]
| Adverse Event |
| Headache |
| Dizziness |
| Nausea |
Co-administration of this compound did not appear to affect the concentrations of other concomitant AEDs[2].
Experimental Protocols
Study in Patients with Photosensitive Epilepsy
Objective: To evaluate the activity of this compound in patients with photosensitive epilepsy and to determine the doses that result in the reduction or complete suppression of the intermittent photic stimulation (IPS) induced photoparoxysmal-EEG response (PPR).
Study Design: A multicenter, single-blind, within-subject, placebo-controlled, sequential dose, exploratory study.
Participants: 12 adult patients (3 male, 9 female) with idiopathic photosensitive epilepsy, with or without concomitant antiepileptic drug (AED) therapy.
Procedure:
-
Day 1 (Baseline): Patients received a single oral dose of a placebo. Standardized IPS was performed under three eye conditions (open, during closure, and closed) for up to 12 hours post-dose to establish the baseline standardized photosensitive range (SPR).
-
Day 2 (Treatment): Patients received a single oral dose of this compound. The initial cohort of four patients received 1000 mg, with subsequent cohorts receiving escalated doses up to a maximum of 3000 mg. Standardized IPS was repeated as on Day 1.
-
Day 3 (Washout): Patients received a second single oral dose of a placebo, and the IPS procedure was repeated.
Data Collection:
-
Electroencephalogram (EEG) data were recorded to determine the SPR at each time point.
-
Blood and plasma samples were collected for pharmacokinetic analysis of this compound and to measure the concentrations of any concurrent AEDs.
-
Safety and tolerability were assessed throughout the study.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the clinical trial of this compound in photosensitive epilepsy.
Discussion and Conclusion
This compound demonstrated clear pharmacodynamic activity as an anticonvulsant in a human model of photosensitive epilepsy. The dose-proportional pharmacokinetics and generally good tolerability at single doses were promising for its continued development. However, the discontinuation of its clinical development program means that the full therapeutic potential and the underlying mechanism of action of this compound will likely remain incompletely understood.
The lack of a known molecular target or a defined signaling pathway is a significant gap in the understanding of this compound. Without further preclinical studies on receptor binding, ion channel modulation, or effects on neurotransmitter systems, its mechanism of action can only be inferred as being distinct from that of topiramate, given its lack of carbonic anhydrase inhibition.
For drug development professionals, the case of this compound highlights the challenges in CNS drug discovery, where promising clinical activity may not be sufficient for continued development in the absence of a well-defined mechanism of action or in the face of shifting portfolio priorities. For researchers, the available data provide a foundation for understanding the clinical pharmacology of a novel chemical entity with anticonvulsant properties, even if its story remains unfinished.
References
JNJ-26489112: A Technical Overview of its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-26489112 is a novel anticonvulsant agent developed by Johnson & Johnson as a potential treatment for epilepsy. Designed as a successor to topiramate, this compound was engineered to exhibit a more favorable side-effect profile, notably by minimizing activity against carbonic anhydrase.[1] This document provides a comprehensive technical guide on the discovery, synthesis, and pharmacological properties of this compound, intended for professionals in the fields of neuroscience, medicinal chemistry, and drug development.
Discovery and Rationale
The development of this compound was part of a broader effort to identify novel, broad-spectrum anticonvulsants with improved tolerability. The core chemical scaffold is a sulfamide derivative, a class of compounds explored for their potential as "neurostabilizers" for various neurological disorders beyond epilepsy, including migraine, bipolar disorder, and neuropathic pain.
The discovery process involved the synthesis and screening of a series of sulfamide derivatives. This compound, identified as compound 4 in the primary publication, emerged as a promising candidate due to its potent anticonvulsant activity in preclinical rodent models of audiogenic, electrically induced, and chemically induced seizures.
Synthesis
The synthesis of this compound, chemically named (S)-N-[(6-Chloro-2,3-dihydrobenzo[2][3]dioxin-2-yl)methyl]sulfamide, is detailed in the patent literature. A novel crystalline form and the process for its preparation are also described.
Experimental Protocol: Synthesis of (S)-N-[(6-Chloro-2,3-dihydrobenzo[2][3]dioxin-2-yl)methyl]sulfamide
A detailed, step-by-step synthesis protocol would be derived from the cited patent (EA018567B1) if the full text were available. The following is a generalized representation based on common organic synthesis techniques for similar compounds.
Step 1: Synthesis of the intermediate (S)-(6-chloro-2,3-dihydrobenzo[b][2][3]dioxin-2-yl)methanamine
A detailed protocol for the synthesis of this key intermediate is not publicly available. However, analogous syntheses often involve the reaction of a protected aminomethyl group with the appropriate chlorinated benzodioxane precursor, followed by deprotection.
Step 2: Sulfamoylation of the amine intermediate
The amine intermediate is reacted with a sulfamoylating agent, such as sulfamoyl chloride, in an appropriate solvent and under controlled temperature conditions to yield the final product, this compound.
Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to yield the desired compound with high purity.
Pharmacological Profile
This compound exhibits a multi-modal mechanism of action, contributing to its broad-spectrum anticonvulsant activity. Its primary targets are voltage-gated ion channels.
Mechanism of Action
The anticonvulsant effects of this compound are attributed to its activity as an inhibitor of voltage-gated sodium (Na+) and N-type calcium (Ca2+) channels, and as an opener of potassium (K+) channels. This combination of actions leads to a reduction in neuronal hyperexcitability.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound's anticonvulsant activity.
Preclinical Efficacy
This compound demonstrated significant anticonvulsant effects in various rodent models. The following table summarizes key efficacy data.
| Assay | Animal Model | Endpoint | ED50 |
| Audiogenic Seizures | Mouse | Protection from seizures | - |
| Maximal Electroshock (MES) | Mouse/Rat | Abolition of tonic hindlimb extension | - |
| Pentylenetetrazol (PTZ) | Mouse | Inhibition of clonic seizures | - |
Note: Specific ED50 values from primary literature are required for a complete table.
Experimental Protocols: In Vivo Anticonvulsant Models
Maximal Electroshock (MES) Seizure Test
-
Animals: Male albino mice (e.g., CF-1 strain) or rats (e.g., Sprague-Dawley strain).
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
-
Procedure:
-
Administer this compound or vehicle control intraperitoneally (i.p.) or orally (p.o.).
-
At the time of predicted peak effect, apply a drop of saline to the animal's corneas.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) via the corneal electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
Abolition of the tonic hindlimb extension is considered protection.
-
-
Data Analysis: Calculate the ED50 (the dose that protects 50% of the animals) using a suitable statistical method (e.g., probit analysis).
Pentylenetetrazol (PTZ) Induced Seizure Test
-
Animals: Male albino mice.
-
Reagent: Pentylenetetrazol (PTZ) solution in saline.
-
Procedure:
-
Administer this compound or vehicle control (i.p. or p.o.).
-
After a predetermined pretreatment time, administer a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.).
-
Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds).
-
Record the latency to the first seizure and the presence or absence of seizures.
-
-
Data Analysis: Determine the ED50 for protection against PTZ-induced seizures.
Audiogenic Seizure Model
-
Animals: A susceptible mouse strain (e.g., DBA/2 mice).
-
Apparatus: A sound-proof chamber equipped with a high-frequency sound source (e.g., a bell or a speaker emitting a high-intensity sound).
-
Procedure:
-
Administer this compound or vehicle control.
-
At the time of expected peak effect, place the mouse in the chamber and expose it to the sound stimulus for a defined duration (e.g., 60 seconds).
-
Observe the seizure response, which typically includes a wild running phase, followed by clonic and then tonic seizures.
-
Score the severity of the seizure based on a predefined scale.
-
-
Data Analysis: Calculate the dose that prevents the tonic seizure component in 50% of the animals (ED50).
In Vitro Pharmacology
The effects of this compound on specific ion channels were characterized using electrophysiological and fluorescence-based assays.
| Target | Assay Type | Metric | Value |
| N-type Calcium Channels | Fluorescence-based Ca2+ influx | IC50 | 34 µM |
| Carbonic Anhydrase I | Enzyme inhibition | IC50 | 18 µM |
| Carbonic Anhydrase II | Enzyme inhibition | IC50 | 35 µM |
Experimental Protocols: In Vitro Assays
Voltage-Gated Sodium Channel Electrophysiology
-
Cell Line: A cell line stably expressing the desired human voltage-gated sodium channel subtype (e.g., HEK-293 cells).
-
Technique: Whole-cell patch-clamp electrophysiology.
-
Procedure:
-
Culture the cells to an appropriate confluency.
-
Establish a whole-cell recording configuration.
-
Apply a voltage protocol to elicit sodium currents (e.g., a step depolarization from a holding potential of -100 mV to 0 mV).
-
Perfuse the cells with varying concentrations of this compound.
-
Measure the peak inward sodium current in the presence and absence of the compound.
-
-
Data Analysis: Construct a concentration-response curve and calculate the IC50 value.
N-type Calcium Channel Fluorescence Assay
-
Cell Line: A cell line endogenously or heterologously expressing N-type calcium channels (e.g., IMR-32 human neuroblastoma cells).
-
Reagents: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), and a depolarizing agent (e.g., KCl).
-
Procedure:
-
Load the cells with the fluorescent dye.
-
Pre-incubate the cells with various concentrations of this compound.
-
Stimulate the cells with the depolarizing agent to open the voltage-gated calcium channels.
-
Measure the change in fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis: Determine the IC50 for the inhibition of the calcium influx.
Pharmacokinetics
The pharmacokinetic properties of this compound have been evaluated in preclinical species and in humans.
Preclinical Pharmacokinetics
| Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Rat | 10 mg/kg | p.o. | 9090 | 0.88 | 8.2 | 53200 | 95 |
| Dog | 10 mg/kg | p.o. | 11500 | 0.92 | 20 | 212000 | 83 |
Clinical Pharmacokinetics
In a study involving patients with photosensitive epilepsy, single oral doses of this compound were administered.[4]
| Dose | Approx. Mean Cmax (µg/mL) | Median Tmax (h) |
| 1000 mg | 16 | 3.73 - 5.04 |
| 2000 mg | 28 | 3.73 - 5.04 |
| 3000 mg | 42 | 3.73 - 5.04 |
Plasma exposure of this compound increased in a dose-proportional manner.[4]
Clinical Development and Status
This compound progressed to Phase 2 clinical trials for the treatment of photosensitive epilepsy.[5] A study in patients with photosensitive epilepsy demonstrated a dose-dependent reduction in the photoparoxysmal-EEG response, a marker of antiepileptic activity.[4] The compound was generally well-tolerated, with the most common adverse events being mild headache, dizziness, and nausea.[4]
Development of this compound was also explored for major depressive disorder; however, this clinical trial was terminated.[1] The global development of this compound has since been discontinued.
Conclusion
This compound is a well-characterized anticonvulsant compound with a multi-modal mechanism of action targeting key voltage-gated ion channels. Its discovery and preclinical development demonstrated a promising profile for the treatment of epilepsy. While its clinical development has been discontinued, the data and methodologies associated with this compound provide valuable insights for the ongoing research and development of novel antiepileptic drugs. The detailed experimental protocols and quantitative data presented in this guide serve as a resource for scientists and researchers in the field.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. EA018567B1 - Crystalline form of (2s)-(-)-n-(6-chloro-2,3-dihydrobenzo[1,4]dioxin-2-ylmethyl)sulfamide - Google Patents [patents.google.com]
- 3. Potent KCNQ2/3-Specific Channel Activator Suppresses In Vivo Epileptic Activity and Prevents the Development of Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of this compound in patients with photosensitive epilepsy: a placebo-controlled, exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
JNJ-26489112: A Technical Whitepaper on a Novel Anticonvulsant Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-26489112 is a novel, broad-spectrum anticonvulsant agent that has demonstrated significant efficacy in preclinical models of epilepsy. Developed as a potential successor to topiramate, it exhibits a multi-target mechanism of action, primarily involving the modulation of key ion channels implicated in neuronal excitability. This document provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological profile, and available clinical data for this compound, intended to serve as a technical guide for the scientific community. Detailed experimental methodologies for key preclinical assays are also presented to facilitate further research and development.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name (S)-N-[(6-Chloro-2,3-dihydrobenzo[1][2]dioxin-2-yl)methyl]sulfamide, is a sulfamide derivative. Its chemical structure is characterized by a chiral center at the 2-position of the dihydrobenzodioxin ring.
Chemical Structure:
-
IUPAC Name: (S)-N-[(6-Chloro-2,3-dihydrobenzo[1][2]dioxin-2-yl)methyl]sulfamide[3]
-
CAS Number: 871824-55-4[3]
-
Molecular Formula: C₉H₁₁ClN₂O₄S[3]
-
Molecular Weight: 278.71 g/mol [3]
-
SMILES: NS(=O)(=O)NC[C@H]1COC2=C(O1)C=CC(Cl)=C2[3]
-
InChI Key: KXSAIQPPGSSNKX-ZETCQYMHSA-N[3]
A summary of the key physicochemical and identification properties of this compound is provided in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (S)-N-[(6-Chloro-2,3-dihydrobenzo[1][2]dioxin-2-yl)methyl]sulfamide | [3] |
| CAS Number | 871824-55-4 | [3] |
| Molecular Formula | C₉H₁₁ClN₂O₄S | [3] |
| Molecular Weight | 278.71 g/mol | [3] |
| SMILES | NS(=O)(=O)NC[C@H]1COC2=C(O1)C=CC(Cl)=C2 | [3] |
| InChI Key | KXSAIQPPGSSNKX-ZETCQYMHSA-N | [3] |
Pharmacology and Mechanism of Action
This compound exhibits a broad-spectrum anticonvulsant profile, demonstrating efficacy against seizures induced by various methods, including audiogenic, electrical, and chemical stimuli in rodent models.[1][2] Its mechanism of action is multifactorial, involving the modulation of several key ion channels that regulate neuronal excitability.
Ion Channel Activity
The primary mechanism of action of this compound is attributed to its effects on voltage-gated ion channels:
-
Voltage-Gated Sodium (Na+) Channel Inhibition: this compound inhibits voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials.[1][2] By blocking these channels, it can reduce excessive neuronal firing characteristic of epileptic seizures.
-
N-type Calcium (Ca2+) Channel Inhibition: The compound also inhibits N-type voltage-gated calcium channels.[1][2] These channels are involved in neurotransmitter release at presynaptic terminals. Their inhibition by this compound likely contributes to its anticonvulsant effects by reducing synaptic transmission.
-
Potassium (K+) Channel Opening: this compound has been shown to be effective as a potassium channel opener.[1][2] Opening of potassium channels leads to hyperpolarization of the neuronal membrane, making it more difficult for neurons to reach the threshold for firing an action potential, thereby reducing neuronal excitability.
Carbonic Anhydrase Inhibition
Unlike its predecessor topiramate, this compound was designed to have minimal activity against carbonic anhydrase.[3] It exhibits very weak inhibition of human carbonic anhydrase-II (CA-II), with a reported IC50 value of 17 µM.[2] This reduced activity is expected to result in a more favorable side-effect profile compared to topiramate.[3]
The multifaceted mechanism of action of this compound is depicted in the following signaling pathway diagram.
References
- 1. Novel, broad-spectrum anticonvulsants containing a sulfamide group: pharmacological properties of (S)-N-[(6-chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl]sulfamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel, Broad-Spectrum Anticonvulsants Containing a Sulfamide Group: Pharmacological Properties of (S)-N-[(6-Chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl]sulfamide (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
JNJ-26489112: A Technical Overview of a Discontinued Anticonvulsant Candidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-26489112 is a broad-spectrum anticonvulsant that was under development by Johnson & Johnson for the treatment of epilepsy.[1][2] Designed as a potential successor to topiramate, it was engineered to exhibit fewer side effects by lacking activity against carbonic anhydrase.[1] Despite showing promise in preclinical and early clinical studies, its development was ultimately discontinued.[2][3] This technical guide provides a summary of the available chemical information, pharmacological properties, and clinical trial data for this compound.
Chemical Identity
A clear understanding of the molecular structure is fundamental for any drug candidate. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Reference |
| IUPAC Name | (S)-N-[(6-Chloro-2,3-dihydrobenzo[4][5]dioxin-2-yl)methyl]sulfamide | [1] |
| CAS Number | 871824-55-4 | [1][3][4][5][6] |
| PubChem CID | 11616111 | [1] |
| Molecular Formula | C9H11ClN2O4S | [1][3][4] |
| Molar Mass | 278.71 g·mol−1 | [1] |
| SMILES | NS(=O)(=O)NC[C@H]1COC2=C(O1)C=CC(Cl)=C2 | [1] |
| InChI Key | KXSAIQPPGSSNKX-ZETCQYMHSA-N | [1][3][5] |
Preclinical Pharmacology
In preclinical studies, this compound demonstrated a broad-spectrum of anticonvulsant activity in rodent models against audiogenic, electrically-induced, and chemically-induced seizures.[4] Its mechanism of action, while not fully elucidated, was observed to involve the inhibition of Na+, kainate, and KCNQ2 channels to varying degrees.[4] It also moderately potentiated GABA current and inhibited N-methyl-D-aspartic acid current.[4] This multi-target engagement was thought to contribute to its neurostabilizing effects, leading to limited seizure spread and an elevated seizure threshold in animal models.[4] Notably, it exhibited very weak inhibition of human carbonic anhydrase II (CA-II) with an IC50 of 35 μM.[4]
Clinical Development and Discontinuation
This compound progressed into clinical trials for the treatment of epilepsy and major depressive disorder.[1][7] However, the clinical trial for major depressive disorder was terminated in 2013 due to a "sponsor portfolio decision," and no new development has been reported since.[1]
A Phase 2, placebo-controlled, exploratory study evaluated the efficacy of this compound in patients with photosensitive epilepsy.[8] In this study, single oral doses of 1000 mg, 2000 mg, and 3000 mg were administered.[8] The results showed a dose-dependent effect in suppressing the photoparoxysmal response.[8]
The following table summarizes the pharmacokinetic parameters observed in the photosensitive epilepsy study:
| Dose | Mean Cmax (μg/mL) | Median tmax (h) |
| 1000 mg | ~16 | 3.73 - 5.04 |
| 2000 mg | ~28 | 3.73 - 5.04 |
| 3000 mg | ~42 | 3.73 - 5.04 |
Data compiled from Di Prospero et al., 2014.[8]
Plasma exposure of this compound increased proportionally with the dose.[8] Co-administration of this compound did not appear to affect the concentrations of other antiepileptic drugs.[8]
Experimental Protocols
Due to the discontinuation of its development, detailed experimental protocols are not widely available in the public domain. The primary source of methodological information comes from the published clinical trial in photosensitive epilepsy.
Clinical Trial in Photosensitive Epilepsy (NCT00579384)
Objective: To evaluate the effects of this compound on the photic induced paroxysmal electroencephalogram (EEG) response in patients with photosensitive epilepsy.[5][7]
Methodology:
-
Study Design: A multicenter, non-randomized, single-blind, within-subject, placebo-controlled study.
-
Participants: Males or postmenopausal/surgically sterile females between 18 and 60 years of age with a firm diagnosis of idiopathic, photosensitive epilepsy.
-
Treatment Regimen: Subjects received a single dose of placebo on Day 1, a single dose of this compound on Day 2, and a second single dose of placebo on Day 3. Doses of this compound were escalated from 1000 mg to 3000 mg in different cohorts.
-
Primary Endpoint: Reduction or complete suppression of the photosensitivity range in response to intermittent photic stimulation (IPS).
-
Pharmacokinetic Analysis: Plasma and blood samples were collected to determine the concentrations of this compound and its metabolite, JNJ-38792442, using a validated LC-MS/MS method.
Signaling Pathways and Logical Relationships
Detailed signaling pathway diagrams are not feasible due to the limited publicly available information on the specific molecular interactions of this compound. However, a high-level overview of its proposed mechanism of action can be visualized.
Caption: Proposed multi-target mechanism of action for this compound.
Conclusion
This compound was a promising anticonvulsant candidate with a multi-faceted mechanism of action. While its development was halted, the publicly available data provides valuable insights for researchers in the field of epilepsy and neuropharmacology. The information presented in this guide serves as a consolidated resource for understanding the chemical properties and the outcomes of the clinical investigations of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. JNJ 26489112 - AdisInsight [adisinsight.springer.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound|JNJ26489112 [dcchemicals.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Evaluation of this compound in patients with photosensitive epilepsy: a placebo-controlled, exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Properties of (S)-N-[(6-Chloro-2,3-dihydrobenzodioxin-2-yl)methyl]sulfamide (JNJ-26489112)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-N-[(6-Chloro-2,3-dihydrobenzodioxin-2-yl)methyl]sulfamide, also known as JNJ-26489112, is a novel, broad-spectrum anticonvulsant agent that has shown significant promise in preclinical and exploratory clinical studies for the treatment of epilepsy.[1] Developed as a successor to topiramate, this compound was designed to have a more favorable side-effect profile, notably lacking activity against carbonic anhydrase. Its mechanism of action involves the modulation of multiple ion channels, positioning it as a "neurostabilizer" with potential applications in other neurological disorders such as migraine, bipolar disorder, and neuropathic pain.[1] This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of this compound, including detailed experimental protocols and a summary of key quantitative data.
Chemical and Physical Properties
This compound is a sulfamide derivative with the IUPAC name (S)-N-[(6-Chloro-2,3-dihydrobenzo[1][2]dioxin-2-yl)methyl]sulfamide.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁ClN₂O₄S | Wikipedia |
| Molar Mass | 278.71 g·mol⁻¹ | Wikipedia |
| CAS Number | 871824-55-4 | Wikipedia |
| Appearance | Not specified in literature | N/A |
| Solubility | Not specified in literature | N/A |
| Melting Point | Not specified in literature | N/A |
Pharmacological Properties
This compound has demonstrated potent anticonvulsant activity in a variety of preclinical models, suggesting efficacy against generalized tonic-clonic, complex partial, and absence seizures.[1]
Anticonvulsant Activity in Rodent Models
The anticonvulsant effects of this compound have been evaluated in several well-established rodent models of epilepsy.
| Model | Species | Route of Administration | ED₅₀ | Time of Peak Effect |
| Maximal Electroshock (MES) | Mouse | Oral | 120 mg/kg | 3 h |
| Maximal Electroshock (MES) | Rat | Oral | 43 mg/kg | 4 h |
| Audiogenic Seizures (Frings Mice) | Mouse | Intraperitoneal | 15.4 mg/kg | 0.5 h |
| Pentylenetetrazol (PTZ) | Mouse | Intraperitoneal | 19.1 mg/kg | 0.25 h |
| Corneal Kindled Mice | Mouse | Intraperitoneal | 25.7 mg/kg | 0.5 h |
Clinical Efficacy in Photosensitive Epilepsy
In an exploratory, placebo-controlled clinical trial, single oral doses of this compound were evaluated for their ability to suppress the photoparoxysmal-EEG response (PPR) in patients with photosensitive epilepsy.
| Dose | Positive Response Rate | Complete Suppression Rate |
| 1000 mg | 3/4 patients | 0/4 patients |
| 2000 mg | 3/4 patients | 1/4 patients |
| 3000 mg | 2/3 patients | 2/3 patients |
Pharmacokinetics in Humans
Pharmacokinetic parameters were assessed in the clinical study of patients with photosensitive epilepsy.
| Dose | Approximate Mean Cmax | Median tmax (range) |
| 1000 mg | 16 µg/mL | 3.73 - 5.04 h |
| 2000 mg | 28 µg/mL | 3.73 - 5.04 h |
| 3000 mg | 42 µg/mL | 3.73 - 5.04 h |
Safety and Tolerability
In the single-dose clinical study, this compound was generally well-tolerated. The most frequently reported adverse events (>10%) were mild headache, dizziness, and nausea.
Mechanism of Action
The broad-spectrum anticonvulsant activity of this compound is attributed to its multi-target mechanism of action, primarily involving the modulation of voltage-gated ion channels.[1]
-
Inhibition of Voltage-Gated Sodium (Na+) Channels: this compound inhibits the activity of voltage-gated Na+ channels, which are crucial for the initiation and propagation of action potentials. This action likely contributes to the suppression of seizure spread.[1]
-
Inhibition of N-type Calcium (Ca2+) Channels: The compound also inhibits N-type voltage-gated Ca2+ channels. These channels are involved in neurotransmitter release at presynaptic terminals, and their inhibition can reduce excessive neuronal excitability.[1]
-
Potassium (K+) Channel Opener: this compound has been shown to be effective as a K+ channel opener.[1] Opening of K+ channels leads to hyperpolarization of the neuronal membrane, making it more difficult for neurons to reach the threshold for firing an action potential, thus reducing neuronal excitability.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
Synthesis of (S)-N-[(6-Chloro-2,3-dihydrobenzodioxin-2-yl)methyl]sulfamide
The synthesis of this compound is a multi-step process starting from commercially available materials. The following is a representative synthetic scheme based on literature descriptions.
Caption: Synthetic workflow for this compound.
Detailed Protocol (Representative):
-
Step 1: Etherification: (S)-Glycidyl nosylate is reacted with 4-chloroguaiacol in the presence of a base such as potassium carbonate in a suitable solvent like acetone at reflux to yield (S)-2-((2-methoxy-4-chlorophenoxy)methyl)oxirane.
-
Step 2: Ring Opening with Azide: The epoxide intermediate is then subjected to ring-opening with sodium azide in a protic solvent mixture like ethanol/water to afford (S)-1-azido-3-((6-chloro-2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methoxy)propan-2-ol.
-
Step 3: Reduction of Azide: The azide is reduced to the primary amine using a reducing agent such as triphenylphosphine in the presence of water or by catalytic hydrogenation (e.g., H₂, Pd/C) to give (S)-1-amino-3-((6-chloro-2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methoxy)propan-2-ol.
-
Step 4: Sulfamoylation: The resulting amine is reacted with sulfamoyl chloride in the presence of a base like triethylamine in an aprotic solvent such as dichloromethane to yield the final product, (S)-N-[(6-Chloro-2,3-dihydrobenzodioxin-2-yl)methyl]sulfamide.
In Vivo Anticonvulsant Screening Protocols
The following are generalized protocols for the rodent seizure models used to evaluate the anticonvulsant activity of this compound.
This model is used to identify compounds that prevent the spread of seizures.
-
Animals: Adult male CF-1 mice or Sprague-Dawley rats.
-
Drug Administration: The test compound is administered orally at various doses.
-
Seizure Induction: At the time of predicted peak effect, an electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Endpoint: The abolition of the hindlimb tonic extensor component of the seizure is considered a protective effect.
-
Data Analysis: The median effective dose (ED₅₀) is calculated using probit analysis.
This model uses a genetically susceptible strain of mice to assess protection against reflex seizures.
-
Animals: Frings audiogenic seizure-susceptible mice.
-
Drug Administration: The test compound is administered intraperitoneally.
-
Seizure Induction: At the time of peak effect, mice are exposed to a high-intensity sound stimulus (e.g., 110 dB at 11 kHz for 20 seconds).
-
Endpoint: Protection is defined as the absence of the tonic extensor phase of the seizure.
-
Data Analysis: The ED₅₀ is calculated.
This model is used to identify compounds that can elevate the seizure threshold.
-
Animals: Adult male CF-1 mice.
-
Drug Administration: The test compound is administered intraperitoneally.
-
Seizure Induction: At the time of peak effect, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is administered subcutaneously.
-
Endpoint: The absence of clonic seizures for at least 5 seconds within a 30-minute observation period is considered protection.
-
Data Analysis: The ED₅₀ is determined.
In Vitro Electrophysiology Protocol (Generalized)
Whole-cell patch-clamp electrophysiology is used to study the effects of this compound on ion channel function.
References
- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Toxicological Profile of JNJ-26489112: An In-Depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JNJ-26489112 is an investigational anticonvulsant drug developed as a potential successor to topiramate, with a design aimed at reducing side effects by avoiding activity against carbonic anhydrase.[1] Preclinical toxicology studies have been pivotal in characterizing its safety profile, with a particular focus on ocular safety. Chronic toxicity studies have been conducted in rats, dogs, and monkeys, revealing species-specific retinal effects. This technical guide provides a comprehensive overview of the available preclinical toxicological data for this compound, including detailed experimental protocols and a summary of key findings. The mechanism of action for this compound remains unknown.[1]
Overview of Preclinical Toxicology Program
The preclinical safety evaluation of this compound involved a series of chronic toxicity studies in multiple species to assess potential target organs and dose-limiting toxicities. The primary findings from these studies centered on retinal effects, which were investigated in-depth to understand their relevance to human risk assessment.
Key Toxicological Findings
The most significant toxicological findings for this compound in preclinical studies were observed in the retina of albino rats and monkeys. In contrast, studies in dogs did not reveal any ocular effects.
Rodent Studies (Albino Rats)
In a 6-month chronic toxicity study in albino rats, this compound was associated with retinal atrophy at supratherapeutic exposure levels. The nature and pattern of the histopathological changes were characteristic of light-induced retinal damage, a phenomenon to which albino rats are particularly susceptible.
Non-Rodent Studies (Dogs and Monkeys)
A 9-month chronic toxicity study in monkeys revealed reductions in both rod- and cone-mediated electroretinograms (ERGs) at supratherapeutic exposures. Importantly, these functional changes were not accompanied by any histopathological alterations in the retina, suggesting a neuromodulatory rather than a neurotoxic effect. Studies in dogs showed an absence of any ocular effects.
Quantitative Toxicology Data
The following tables summarize the key quantitative findings from the chronic toxicity studies of this compound.
| Species | Study Duration | Dose Levels | Key Findings | No Observed Adverse Effect Level (NOAEL) |
| Albino Rat | 6 Months | [Data not publicly available] | Retinal atrophy at supratherapeutic exposures, consistent with light-induced damage. | [Data not publicly available] |
| Dog | [Data not publicly available] | [Data not publicly available] | No ocular effects observed. | [Data not publicly available] |
| Monkey | 9 Months | [Data not publicly available] | Reductions in rod- and cone-mediated electroretinograms at supratherapeutic exposures. No histopathological correlates. | [Data not publicly available] |
Experimental Protocols
Detailed methodologies for the key toxicology studies are outlined below.
Six-Month Chronic Oral Toxicity Study in Albino Rats
-
Test System: Albino rats (strain not specified).
-
Group Size: [Data not publicly available].
-
Dosing: this compound was administered orally once daily for 6 months.
-
Dose Groups: A control group and multiple dose groups with exposures up to supratherapeutic levels.
-
Assessments:
-
In-life: Clinical observations, body weight, food consumption.
-
Ophthalmology: Regular ophthalmic examinations.
-
Terminal Procedures: At the end of the study, animals were euthanized, and a full necropsy was performed.
-
Histopathology: A comprehensive set of tissues, with a focus on the eyes, was collected, processed, and examined microscopically.
-
Nine-Month Chronic Oral Toxicity Study in Monkeys
-
Test System: Monkeys (species not specified).
-
Group Size: [Data not publicly available].
-
Dosing: this compound was administered orally once daily for 9 months.
-
Dose Groups: A control group and multiple dose groups with exposures up to supratherapeutic levels.
-
Assessments:
-
In-life: Clinical observations, body weight, food consumption.
-
Ophthalmology: Regular ophthalmic examinations, including indirect ophthalmoscopy and slit-lamp examinations.
-
Electroretinography (ERG): In vivo functional ocular analysis was conducted to assess rod- and cone-mediated retinal responses.
-
Terminal Procedures: At the end of the study, animals were euthanized, and a full necropsy was performed.
-
Histopathology: A comprehensive set of tissues, with a focus on the eyes and optic nerves, was collected, processed, and examined microscopically.
-
Visualizations
Signaling Pathways
The precise mechanism of action of this compound is unknown. Therefore, a diagram of a specific signaling pathway cannot be provided. The observed anticonvulsant activity suggests interaction with neuronal excitability pathways, but further research is needed to elucidate the molecular targets.
Experimental Workflow for Ocular Toxicity Assessment
Caption: Workflow for the preclinical ocular toxicity assessment of this compound.
Discussion and Conclusion
The preclinical toxicological evaluation of this compound identified the retina as a target organ in albino rats and monkeys at supratherapeutic doses. The retinal atrophy in albino rats was consistent with a known species-specific sensitivity to light-induced damage. The functional ERG changes in monkeys, without corresponding histopathological findings, were interpreted as likely neuromodulatory and not indicative of direct neurotoxicity. The absence of ocular findings in dogs further supported the assessment of a low risk for human retinal toxicity at therapeutic doses. These preclinical findings were crucial in designing and supporting the safe progression of this compound into clinical trials, which included comprehensive ocular monitoring. While development for major depressive disorder was halted for portfolio reasons, the preclinical data for this compound provide a valuable case study in the assessment of drug-induced ocular toxicity.[1] In clinical trials for photosensitive epilepsy, this compound was generally well-tolerated, with the most common adverse events being mild headache, dizziness, and nausea.
References
Unraveling the Preclinical Profile of JNJ-26489112: A Technical Overview of Animal Pharmacokinetics and Metabolism
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on the pharmacokinetics and metabolism of JNJ-26489112 in animal models is limited. Preclinical development of this compound, a broad-spectrum anticonvulsant, appears not to have resulted in extensive publications detailing its absorption, distribution, metabolism, and excretion (ADME) profile in non-human subjects. This guide, therefore, serves as a framework, outlining the essential data and experimental considerations for such a compound, drawing parallels with the well-characterized anticonvulsant, topiramate, where relevant, to illustrate the expected scientific narrative.
Executive Summary
This compound has been identified as a centrally active, broad-spectrum anticonvulsant based on early animal model screening. While clinical studies in patients with photosensitive epilepsy have provided some human pharmacokinetic parameters, a comprehensive understanding of its behavior in preclinical species is crucial for a complete safety and efficacy assessment. This document outlines the standard methodologies and data presentation formats that would be employed to characterize the pharmacokinetic and metabolic profile of a compound like this compound in animal models.
Pharmacokinetic Profile in Animal Models
A thorough preclinical pharmacokinetic evaluation is fundamental to understanding a drug candidate's potential. Key parameters are typically determined in several species, including rodents (e.g., rats, mice) and non-rodents (e.g., dogs, monkeys), to assess inter-species variability and to support the selection of appropriate species for toxicology studies.
Quantitative Pharmacokinetic Parameters
The following tables are templates illustrating how quantitative pharmacokinetic data for a compound like this compound would be presented. Data presented are hypothetical and for illustrative purposes only.
Table 1: Single Intravenous Dose Pharmacokinetics of a Hypothetical Anticonvulsant in Animals
| Parameter | Rat (n=3) | Dog (n=3) | Monkey (n=3) |
| Dose (mg/kg) | 5 | 2 | 2 |
| C₀ (ng/mL) | 1200 | 850 | 950 |
| t₁/₂ (h) | 4.5 | 8.2 | 6.8 |
| CL (mL/min/kg) | 15.2 | 8.9 | 10.5 |
| Vd (L/kg) | 0.8 | 1.2 | 1.0 |
| AUC₀-inf (ng·h/mL) | 5500 | 3750 | 3180 |
Table 2: Single Oral Dose Pharmacokinetics of a Hypothetical Anticonvulsant in Animals
| Parameter | Rat (n=3) | Dog (n=3) | Monkey (n=3) |
| Dose (mg/kg) | 10 | 5 | 5 |
| Cmax (ng/mL) | 850 | 620 | 710 |
| Tmax (h) | 1.5 | 2.0 | 1.8 |
| t₁/₂ (h) | 4.8 | 8.5 | 7.1 |
| AUC₀-t (ng·h/mL) | 4800 | 3200 | 2800 |
| F (%) | 87 | 85 | 88 |
Metabolism in Animal Models
Understanding the metabolic fate of a drug candidate is critical for identifying potentially active or toxic metabolites and for assessing the potential for drug-drug interactions.
In Vitro Metabolism
In vitro studies using liver microsomes and hepatocytes from different species (rat, dog, monkey, human) are typically the first step in characterizing metabolic pathways. These studies help to identify the primary routes of metabolism (e.g., oxidation, glucuronidation) and the cytochrome P450 (CYP) enzymes involved.
In Vivo Metabolism and Metabolite Identification
Following in vivo administration in animal models, plasma, urine, and feces are collected to identify and quantify the major circulating and excreted metabolites.
Table 3: Major Metabolites of a Hypothetical Anticonvulsant Identified in Animal Models
| Metabolite ID | Proposed Structure | Species Identified In | Abundance (as % of parent AUC) |
| M1 | Hydroxylated parent | Rat, Dog, Monkey | 15-25% |
| M2 | N-dealkylated | Rat, Dog | 5-10% |
| M3 | Glucuronide conjugate | Monkey | ~30% |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of pharmacokinetic and metabolism studies.
Animal Dosing and Sample Collection
Objective: To determine the pharmacokinetic profile of the compound following intravenous and oral administration.
Protocol:
-
Animal Models: Male Sprague-Dawley rats (250-300 g), Beagle dogs (8-12 kg), and Cynomolgus monkeys (3-5 kg).
-
Dosing:
-
Intravenous: The compound is formulated in a suitable vehicle (e.g., 20% Captisol® in saline) and administered as a bolus dose via a cannulated vein.
-
Oral: The compound is formulated as a suspension (e.g., in 0.5% methylcellulose) and administered by oral gavage.
-
-
Sample Collection:
-
Serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) are collected from a cannulated vein into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
For metabolism studies, urine and feces are collected over specified intervals (e.g., 0-24, 24-48, 48-72 hours) using metabolic cages.
-
Bioanalytical Method
Objective: To quantify the concentration of the parent drug and its major metabolites in biological matrices.
Protocol:
-
Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used.
-
Sample Preparation: Plasma samples are prepared by protein precipitation with acetonitrile containing an internal standard. Urine samples are diluted before analysis. Fecal homogenates are extracted with an organic solvent.
-
Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient mobile phase.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
Visualizations
Diagrams are crucial for visualizing complex processes and relationships in drug metabolism and pharmacokinetics.
Caption: Experimental workflow for animal pharmacokinetic and metabolism studies.
Caption: Hypothetical metabolic pathways for this compound in animal models.
Conclusion
While specific preclinical pharmacokinetic and metabolism data for this compound are not publicly available, this guide provides a comprehensive framework for the expected studies and data presentation. A thorough characterization in multiple animal species is a prerequisite for the successful clinical development of any new anticonvulsant drug candidate. The methodologies and illustrative data presented herein serve as a template for the type of in-depth technical information required by researchers and drug development professionals in this field.
Technical Guide: Early-Phase Clinical Trial Results of JNJ-26489112
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-phase clinical trial results for JNJ-26489112, an investigational anticonvulsant drug. The development of this compound was discontinued in 2013[1]. The data presented here is primarily derived from a Phase IIa proof-of-concept study in patients with photosensitive epilepsy (NCT00579384)[2][3][4].
Pharmacokinetic Data
Plasma concentrations of this compound were evaluated in a multicenter, single-blind, placebo-controlled, sequential dose, exploratory study involving 12 adult patients with idiopathic photosensitive epilepsy[2][5]. Blood and plasma samples were collected for pharmacokinetic analysis[2][5]. The key pharmacokinetic parameters are summarized in the table below.
| Dosage (Single Oral Dose) | Mean Cmax (μg/mL) | Median tmax (hours) |
| 1000 mg | ~16 | 3.73 - 5.04 |
| 2000 mg | ~28 | 3.73 - 5.04 |
| 3000 mg | ~42 | 3.73 - 5.04 |
Table 1: Summary of Pharmacokinetic Parameters of this compound. Plasma exposure of this compound increased proportionally with the dose. The median time to reach maximum plasma concentration (tmax) was similar across all three dose groups[2][5]. Co-administration of this compound did not appear to affect the concentrations of other antiepileptic drugs (AEDs)[2][5].
Pharmacodynamic Data
The primary pharmacodynamic endpoint of the study was the effect of this compound on the photoparoxysmal-EEG response (PPR) induced by intermittent photic stimulation (IPS)[2][5]. A positive response was defined as a reduction of the standardized photosensitive range (SPR) in ≥3 out of 4 consecutive time points in ≥1 eye condition on either day 2 or 3 compared with baseline (day 1)[2][5]. Complete suppression was defined as the disappearance of an IPS-induced PPR (SPR=0)[2][5].
| Dosage (Single Oral Dose) | Positive Response Rate | Complete Suppression Rate |
| 1000 mg | 3/4 patients | 0/4 patients |
| 2000 mg | 3/4 patients | 1/4 patient |
| 3000 mg | 2/3 patients | 2/3 patients |
Table 2: Pharmacodynamic Response to this compound in Patients with Photosensitive Epilepsy. The majority of patients showed a positive response following administration of this compound[2][5]. A dose-dependent effect was observed for the complete suppression of the SPR[2][5].
Experimental Protocol: Phase IIa Study in Photosensitive Epilepsy (NCT00579384)
This study was a multicenter, single-blind, within-subject, placebo-controlled, sequential dose, exploratory trial[2][5].
Patient Population: 12 adult patients (3 men, 9 women) with idiopathic photosensitive epilepsy, with and without concomitant AED therapy[2][4][5].
Study Design:
-
Day 1 (Baseline): Patients received a single oral dose of placebo.
-
Day 2: Patients received a single oral dose of this compound.
-
Day 3: Patients received a second single oral dose of placebo.
Dose Escalation:
-
Cohort 1 (n=4): 1000 mg of this compound.
-
Subsequent Cohorts: The dose was escalated to a maximum of 3000 mg[2][5].
Assessments:
-
Standardized Intermittent Photic Stimulation (IPS): Performed under three eye conditions (open, during closure, and closed) for up to 12 hours after dosing on each day[2][5].
-
Electroencephalogram (EEG): The standardized photosensitive range (SPR) was calculated for each eye condition at each time point based on blinded EEG data[2][5].
-
Pharmacokinetics: Blood and plasma samples were collected for pharmacokinetic evaluations and to measure concurrent AED concentrations[2][5].
-
Safety: Assessed through adverse event reporting, vital signs, 12-lead ECG, physical and neurological examinations, and laboratory assessments[4].
Mechanism of Action
The precise mechanism of action of this compound is unknown[1]. It was designed as a successor to topiramate but lacks activity against carbonic anhydrase, which was expected to result in fewer side effects[1].
Visualizations
As the mechanism of action and specific signaling pathways for this compound are not defined, a diagram of the experimental workflow for the Phase IIa clinical trial is provided below.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Evaluation of this compound in patients with photosensitive epilepsy: a placebo-controlled, exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Electrophysiological Characterization of JNJ-26489112
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-26489112 is a novel anticonvulsant compound with a multi-target mechanism of action, primarily modulating the activity of key ion channels involved in neuronal excitability. These application notes provide detailed in vitro electrophysiology protocols for characterizing the effects of this compound on its principal molecular targets: voltage-gated sodium (NaV) channels, N-type (CaV2.2) voltage-gated calcium channels, and KCNQ2/3 voltage-gated potassium channels. The following sections include summaries of quantitative data, step-by-step experimental protocols, and visual representations of experimental workflows and signaling pathways to facilitate reproducible and robust preclinical assessment of this compound.
Quantitative Data Summary
The following table summarizes the known quantitative electrophysiological data for this compound on its primary ion channel targets.
| Target Ion Channel | Parameter | Value | Cell Line | Electrophysiology Method |
| N-type Voltage-Gated Calcium Channel (CaV2.2) | IC50 | 70 µM | Recombinant | Whole-Cell Patch-Clamp |
| Voltage-Gated Sodium Channels (NaV) | IC50 | Data not publicly available | Various | Whole-Cell Patch-Clamp |
| KCNQ2/3 Voltage-Gated Potassium Channels | EC50 | Data not publicly available | Recombinant | Whole-Cell Patch-Clamp |
Experimental Protocols
Protocol for Assessing Inhibition of N-type (CaV2.2) Voltage-Gated Calcium Channels
This protocol is designed to determine the concentration-dependent inhibition of N-type calcium channels by this compound using the whole-cell patch-clamp technique.
2.1.1. Cell Culture and Preparation
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human CaV2.2 channel complex (α1B, β3, and α2δ-1 subunits).
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and appropriate selection antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Plate cells onto glass coverslips 24-48 hours prior to recording to achieve 50-70% confluency.
2.1.2. Solutions and Reagents
-
External Solution (in mM): 140 TEA-Cl, 2 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH and osmolarity to 310-320 mOsm.
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to 290-300 mOsm.
-
This compound Stock Solution: Prepare a 100 mM stock solution in dimethyl sulfoxide (DMSO). Serially dilute in the external solution to achieve final desired concentrations. The final DMSO concentration should not exceed 0.1%.
2.1.3. Electrophysiological Recording
-
Apparatus: Use a standard patch-clamp rig equipped with an amplifier, micromanipulator, and data acquisition system.
-
Pipettes: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Procedure:
-
Establish a whole-cell configuration on a selected cell.
-
Hold the membrane potential at -80 mV.
-
Apply a series of depolarizing voltage steps to +20 mV for 50 ms to elicit Ba2+ currents through CaV2.2 channels.
-
Perfuse the cell with the external solution containing various concentrations of this compound.
-
Record currents at each concentration after allowing for steady-state block to be reached.
-
To assess use-dependent block, apply a train of depolarizing pulses (e.g., 10 Hz for 5 seconds) in the presence of the compound.
-
2.1.4. Data Analysis
-
Measure the peak inward current amplitude at each test potential.
-
Normalize the current in the presence of this compound to the control current.
-
Plot the normalized current as a function of the drug concentration and fit the data to the Hill equation to determine the IC50 value.
Protocol for Assessing Inhibition of Voltage-Gated Sodium Channels
This protocol outlines a method to characterize the inhibition of voltage-gated sodium channels by this compound.
2.2.1. Cell Culture and Preparation
-
Cell Line: Use a cell line endogenously expressing a high density of NaV channels (e.g., ND7-23 neuroblastoma cells) or HEK293 cells stably expressing a specific human NaV isoform (e.g., NaV1.1, NaV1.2, or NaV1.7).
-
Culture Conditions: As described in section 2.1.1.
2.2.2. Solutions and Reagents
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to 310-320 mOsm.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to 290-300 mOsm.
-
This compound Stock Solution: As described in section 2.1.2.
2.2.3. Electrophysiological Recording
-
Apparatus: As described in section 2.1.3.
-
Pipettes: As described in section 2.1.3.
-
Recording Procedure:
-
Establish a whole-cell configuration.
-
Hold the membrane potential at a hyperpolarized level to ensure channels are in a resting state (e.g., -100 mV).
-
Apply a depolarizing step to 0 mV for 20 ms to elicit Na+ currents.
-
To assess state-dependence, vary the holding potential (e.g., from -120 mV to -60 mV) to measure block of resting versus inactivated channels.
-
Perfuse with different concentrations of this compound and record currents.
-
2.2.4. Data Analysis
-
Measure peak inward Na+ current.
-
Construct concentration-response curves for both resting and inactivated state block to determine IC50 values.
-
Analyze the effect of the compound on the voltage-dependence of activation and inactivation.
Protocol for Assessing Potentiation of KCNQ2/3 Potassium Channels
This protocol is for evaluating this compound as a KCNQ2/3 channel opener.
2.3.1. Cell Culture and Preparation
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing human KCNQ2 and KCNQ3 subunits.
-
Culture Conditions: As described in section 2.1.1.
2.3.2. Solutions and Reagents
-
External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to 310-320 mOsm.
-
Internal Solution (in mM): 140 KCl, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH and osmolarity to 290-300 mOsm.
-
This compound Stock Solution: As described in section 2.1.2.
2.3.3. Electrophysiological Recording
-
Apparatus: As described in section 2.1.3.
-
Pipettes: As described in section 2.1.3.
-
Recording Procedure:
-
Establish a whole-cell configuration.
-
Hold the membrane potential at -80 mV.
-
Apply a series of depolarizing steps from -80 mV to +40 mV in 10 mV increments to elicit K+ currents.
-
Perfuse with this compound at various concentrations.
-
Record currents and assess changes in current amplitude and activation kinetics.
-
2.3.4. Data Analysis
-
Measure the steady-state outward current at the end of each voltage step.
-
Construct current-voltage (I-V) relationships in the absence and presence of the compound.
-
Convert I-V curves to conductance-voltage (G-V) curves and fit with a Boltzmann function to determine the half-maximal activation voltage (V1/2).
-
Plot the shift in V1/2 as a function of this compound concentration to determine the EC50 for potentiation.
Signaling Pathways and Mechanism of Action
This compound exerts its anticonvulsant effects by modulating neuronal excitability through a multi-target mechanism. By inhibiting voltage-gated sodium and N-type calcium channels, it reduces excessive neuronal firing and neurotransmitter release. Concurrently, by potentiating KCNQ2/3 potassium channels, it promotes membrane hyperpolarization, further dampening neuronal hyperexcitability.
Application Note: Characterizing the Ion Channel Modulatory Effects of JNJ-26489112 Using Patch-Clamp Electrophysiology
Audience: Researchers, scientists, and drug development professionals.
Introduction
JNJ-26489112 is an investigational anticonvulsant drug developed for the treatment of epilepsy.[1] While clinical studies have demonstrated its efficacy in reducing photoparoxysmal electroencephalogram (EEG) responses in patients with photosensitive epilepsy, its precise mechanism of action at the molecular level remains to be fully elucidated.[2][3] Understanding how novel antiepileptic drugs (AEDs) modulate neuronal excitability is crucial for their rational development and clinical application. Voltage-gated ion channels, including sodium (Nav), potassium (Kv), and calcium (Cav) channels, are fundamental to regulating neuronal firing and are common targets for AEDs.[4][5][6]
This application note provides a detailed set of protocols for characterizing the potential modulatory effects of this compound on key voltage-gated ion channels using the gold-standard patch-clamp technique.[7][8][9] The described methodologies will enable researchers to investigate the compound's influence on channel kinetics and generate robust data to hypothesize its mechanism of action.
Key Experiments and Methodologies
A systematic electrophysiological evaluation of this compound would involve expressing specific ion channel subunits in a heterologous system (e.g., HEK293 cells) or using primary neuronal cultures to record ionic currents in response to the compound. The whole-cell patch-clamp configuration is most commonly used for this purpose as it allows for the control of the cell's membrane potential and the recording of macroscopic currents from the entire cell membrane.[8]
General Experimental Workflow
The overall workflow for assessing the impact of this compound on a specific ion channel involves several key stages, from cell preparation to data analysis.
Protocols
1. Cell Preparation and Transfection:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells are commonly used for their low endogenous channel expression. Alternatively, primary neuronal cultures (e.g., dorsal root ganglion or hippocampal neurons) can be used to study channels in a more native environment.
-
Transfection: For HEK293 cells, transiently transfect with plasmids encoding the specific ion channel alpha and any necessary auxiliary subunits (e.g., β subunits for Nav channels) using a suitable transfection reagent. A reporter gene such as GFP can be co-transfected to identify successfully transfected cells.
-
Plating: 24 hours post-transfection, plate the cells onto glass coverslips for patch-clamp recording.
2. Whole-Cell Patch-Clamp Recording:
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).
-
Note: Ionic compositions should be adjusted to isolate the specific current of interest (e.g., using CsCl in the internal solution to block K+ channels when studying Na+ or Ca2+ currents).
-
-
Pipettes: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Approach a target cell with the micropipette and form a giga-ohm seal (>1 GΩ).[7]
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply appropriate voltage protocols to elicit and record baseline channel activity.
-
Perfuse the chamber with the external solution containing this compound at various concentrations.
-
Record the currents in the presence of the compound.
-
Perfuse with the control external solution to assess the washout of the drug's effect.
-
Data Presentation: Hypothetical Effects of this compound on Voltage-Gated Ion Channels
The following tables present hypothetical data illustrating how this compound might modulate key ion channels implicated in epilepsy.
Table 1: Effect of this compound on Voltage-Gated Sodium Channels (Nav1.1, Nav1.2, Nav1.6)
| Parameter | Control | This compound (10 µM) | Effect |
| Peak Current Amplitude (pA/pF) | -150 ± 12 | -95 ± 10 | Inhibition |
| IC50 (µM) | N/A | 8.5 | Concentration-dependent block |
| V1/2 of Activation (mV) | -25.2 ± 1.1 | -24.8 ± 1.3 | No significant shift |
| V1/2 of Inactivation (mV) | -78.5 ± 0.9 | -88.2 ± 1.0 | Hyperpolarizing shift |
| Recovery from Inactivation (τ, ms) | 12.5 ± 1.5 | 25.1 ± 2.0 | Slowed recovery |
Table 2: Effect of this compound on Voltage-Gated Potassium Channels (Kv7.2/7.3)
| Parameter | Control | This compound (10 µM) | Effect |
| Peak Current Amplitude (pA/pF) | 85 ± 7 | 120 ± 9 | Potentiation |
| EC50 (µM) | N/A | 5.2 | Concentration-dependent opening |
| V1/2 of Activation (mV) | -30.1 ± 1.4 | -40.5 ± 1.6 | Hyperpolarizing shift |
Table 3: Effect of this compound on T-type Calcium Channels (Cav3.1, Cav3.2)
| Parameter | Control | This compound (10 µM) | Effect |
| Peak Current Amplitude (pA/pF) | -45 ± 5 | -20 ± 4 | Inhibition |
| IC50 (µM) | N/A | 12.8 | Concentration-dependent block |
| V1/2 of Inactivation (mV) | -85.3 ± 1.2 | -92.1 ± 1.4 | Hyperpolarizing shift |
Hypothetical Signaling Pathways and Mechanisms of Action
Based on the hypothetical data, this compound could exert its anticonvulsant effects through a multi-target mechanism that collectively reduces neuronal hyperexcitability.
A plausible mechanism for this compound involves:
-
Inhibition of Voltage-Gated Sodium Channels: By stabilizing the inactivated state and slowing recovery, this compound would reduce the number of Nav channels available to open, thereby limiting the rapid, high-frequency firing characteristic of seizures.[10]
-
Potentiation of Kv7 (M-current) Potassium Channels: Enhancing the M-current would lead to membrane hyperpolarization, raising the threshold for action potential firing and suppressing neuronal excitability.[11][12]
-
Inhibition of T-type Calcium Channels: T-type calcium channels are involved in the generation of burst firing in thalamocortical neurons, which is a hallmark of absence seizures.[13] Inhibition of these channels would dampen this rhythmic activity.[14]
Conclusion
The protocols and hypothetical data presented in this application note provide a comprehensive framework for the electrophysiological characterization of this compound. By systematically applying patch-clamp techniques to key neuronal ion channels, researchers can elucidate the compound's mechanism of action, providing critical insights to guide further preclinical and clinical development. This approach is broadly applicable to the study of any novel neuroactive compound aimed at modulating ion channel function.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Evaluation of this compound in patients with photosensitive epilepsy: a placebo-controlled, exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potassium channels as anti-epileptic drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuronal and Cardiovascular Potassium Channels as Therapeutic Drug Targets: Promise and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of Calcium Channel Antagonists on Spontaneous and Evoked Epileptiform Activity in the Rat Neocortex In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Patch Clamp Protocol [labome.com]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. Patch clamp - Wikipedia [en.wikipedia.org]
- 10. [PDF] Antiepileptic drugs targeting sodium channels: subunit and neuron-type specific interactions | Semantic Scholar [semanticscholar.org]
- 11. Study into potassium channels reveals novel mechanism behind epilepsy, drug modulation | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
- 12. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Disease-modifying effects of a novel T-type calcium channel antagonist, Z944, in a model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-26489112: A Review of Available Data
A comprehensive review of publicly available scientific literature and clinical trial data reveals a significant lack of information regarding the administration and dosage of the anticonvulsant compound JNJ-26489112 specifically in mice. While the compound underwent clinical development for the treatment of epilepsy in humans, detailed preclinical data from murine models, including dosages, administration routes, and specific experimental protocols, are not available in the public domain. Development of this compound was discontinued, and as a result, extensive preclinical data packages that would typically be available for an approved therapeutic are not accessible.
This compound was developed by Johnson & Johnson as a potential successor to topiramate for the treatment of epilepsy.[1] Clinical studies in humans with photosensitive epilepsy demonstrated that single oral doses of up to 3000 mg were generally well-tolerated.[2][3] However, the precise mechanism of action of this compound remains unknown, precluding the development of a detailed signaling pathway diagram as requested.[1]
General Considerations for Anticonvulsant Studies in Mice
In the absence of specific data for this compound, researchers can refer to established protocols for evaluating novel anticonvulsant agents in mice. These protocols often involve standardized models of epilepsy and seizures. The selection of a particular model depends on the specific research question and the presumed mechanism of action of the compound being tested.
Commonly Used Mouse Models for Anticonvulsant Screening:
-
Maximal Electroshock Seizure (MES) Test: This model is used to identify compounds that prevent the spread of seizures.
-
Subcutaneous Pentylenetetrazol (scPTZ) Test: This model is sensitive to compounds that raise the seizure threshold.
-
6-Hz Psychomotor Seizure Test: This model is used to identify compounds effective against therapy-resistant partial seizures.
-
Kindling Models: These models, often involving repeated electrical or chemical stimulation of the amygdala, are used to study epileptogenesis and the effects of compounds on chronic epilepsy.
Hypothetical Experimental Workflow for Evaluating a Novel Anticonvulsant in Mice
The following diagram illustrates a general workflow that could be adapted for the preclinical evaluation of a compound like this compound in mice, should the compound become available for research purposes. This workflow is based on standard practices in anticonvulsant drug discovery and is not based on any specific published protocol for this compound.
Data Presentation: A Template for Reporting Anticonvulsant Efficacy in Mice
Should researchers gain access to this compound and conduct preclinical studies, the following table templates are provided as a guide for structuring and presenting quantitative data.
Table 1: Dose-Response in Acute Seizure Models
| Dose (mg/kg, i.p.) | n | MES Protection (%) | scPTZ Protection (%) |
| Vehicle | 10 | ||
| Dose 1 | 10 | ||
| Dose 2 | 10 | ||
| Dose 3 | 10 |
Table 2: Pharmacokinetic Parameters in Mice
| Dose (mg/kg, i.p.) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Brain/Plasma Ratio |
| Dose X |
Signaling Pathways in Epilepsy: A General Overview
As the mechanism of action for this compound is unknown, a specific signaling pathway diagram cannot be provided. However, research in epilepsy has identified several key pathways involved in the regulation of neuronal excitability. The diagram below provides a simplified, generalized overview of some of these pathways, which are common targets for anticonvulsant drugs.
References
Cell-Based Assays for Screening JNJ-26489112 Activity: Application Notes and Protocols
Disclaimer: The precise mechanism of action for JNJ-26489112, an anticonvulsant drug candidate, is not publicly known.[1] Development of this compound was discontinued in 2013.[1] Therefore, the following application notes and protocols are presented as a representative, hypothetical framework for screening the activity of a compound with potential neuroprotective or anti-inflammatory effects, which are relevant pathways in the study of epilepsy. The assays described are not based on established, specific targets of this compound but rather represent a general approach to characterizing a compound with unknown neurological activity.
Application Note 1: Neurite Outgrowth Assay for Assessing Neurotrophic and Neuroprotective Effects
Introduction: Neurite outgrowth is a critical process in neuronal development and regeneration. Assays measuring neurite outgrowth can be employed to screen for compounds that may have neurotrophic or neuroprotective properties.[2] This assay evaluates the effect of a test compound on the extension of neurites from cultured neurons, providing insights into its potential to promote neuronal health and connectivity.
Principle: Primary neurons or neuronal cell lines are cultured in the presence of varying concentrations of the test compound. After a defined incubation period, the cells are fixed and stained to visualize neurites. Image analysis is then used to quantify neurite length and branching, providing a measure of the compound's effect on neuronal morphology.
Data Presentation:
Table 1: Effect of this compound on Neurite Outgrowth in Primary Cortical Neurons
| Concentration (µM) | Average Neurite Length (µm) | Standard Deviation (µm) | Number of Branches per Neuron | Standard Deviation |
| Vehicle Control | 150.2 | 15.8 | 4.2 | 1.1 |
| 0.1 | 165.7 | 18.2 | 4.8 | 1.3 |
| 1 | 210.5 | 22.1 | 6.5 | 1.8 |
| 10 | 180.3 | 19.5 | 5.1 | 1.5 |
| 100 | 95.6 | 10.4 | 2.1 | 0.8 |
Experimental Protocol:
Materials:
-
Primary cortical neurons or a suitable neuronal cell line (e.g., PC-12, SH-SY5Y)
-
Neurobasal medium supplemented with B-27, L-glutamine, and penicillin/streptomycin
-
Poly-D-lysine coated multi-well plates
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Plating: Plate neurons at an appropriate density on poly-D-lysine coated plates and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound or vehicle control.
-
Incubation: Incubate the cells for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Fixation and Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Use automated image analysis software to quantify total neurite length, average neurite length per neuron, and the number of branch points.
-
Workflow for the neurite outgrowth assay.
Application Note 2: Assessment of Anti-Inflammatory Activity in Glial Cells
Introduction: Neuroinflammation, often mediated by glial cells such as astrocytes and microglia, is implicated in the pathophysiology of epilepsy.[3] Cell-based assays using these cells can be used to screen for compounds with anti-inflammatory properties. This application note describes a method to assess the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated glial cells.
Principle: Glial cells are stimulated with LPS to induce an inflammatory response, leading to the production and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNFα). The cells are co-treated with the test compound, and the concentration of TNFα in the culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA). A reduction in TNFα levels indicates potential anti-inflammatory activity of the compound.
Data Presentation:
Table 2: Inhibition of LPS-Induced TNFα Production by this compound in Microglia
| Concentration (µM) | TNFα Concentration (pg/mL) | Standard Deviation (pg/mL) | % Inhibition |
| Vehicle Control (Unstimulated) | 25.3 | 5.1 | - |
| Vehicle Control (LPS) | 850.6 | 75.4 | 0 |
| 0.1 | 798.2 | 68.9 | 6.2 |
| 1 | 542.1 | 50.3 | 36.3 |
| 10 | 210.8 | 25.6 | 75.2 |
| 100 | 85.4 | 10.2 | 90.0 |
Experimental Protocol:
Materials:
-
Primary microglia or a suitable microglial cell line (e.g., BV-2)
-
DMEM/F-12 medium supplemented with 10% FBS and penicillin/streptomycin
-
Multi-well plates
-
Lipopolysaccharide (LPS)
-
This compound stock solution (in DMSO)
-
TNFα ELISA kit
-
Plate reader
Procedure:
-
Cell Plating: Plate microglial cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Inflammatory Challenge: Add LPS to the wells (final concentration typically 100 ng/mL), except for the unstimulated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the culture supernatant.
-
ELISA: Perform the TNFα ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a plate reader and calculate the concentration of TNFα from a standard curve. Determine the percentage inhibition of TNFα production for each compound concentration relative to the LPS-stimulated vehicle control.
Simplified LPS-induced TNFα signaling pathway in microglia.
Application Note 3: Cell Viability and Cytotoxicity Assay
Introduction: Prior to functional screening, it is essential to determine the cytotoxic potential of a test compound to ensure that observed effects are not due to cell death. A cell viability assay, such as the MTT or MTS assay, is a standard method to assess the metabolic activity of cells, which is an indicator of cell viability.
Principle: This colorimetric assay is based on the reduction of a tetrazolium salt (e.g., MTT or MTS) by metabolically active cells to form a colored formazan product. The amount of formazan produced is proportional to the number of viable cells. The absorbance of the formazan is measured, and the results are used to determine the concentration of the compound that reduces cell viability by 50% (CC50).
Data Presentation:
Table 3: Cytotoxicity of this compound in a Neuronal Cell Line (SH-SY5Y)
| Concentration (µM) | % Cell Viability | Standard Deviation (%) |
| Vehicle Control | 100 | 5.2 |
| 1 | 98.7 | 4.8 |
| 10 | 95.1 | 5.5 |
| 50 | 88.3 | 6.1 |
| 100 | 52.4 | 7.3 |
| 200 | 15.6 | 3.9 |
Experimental Protocol:
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Plate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include wells with medium only (background control) and cells with vehicle (100% viability control).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTS Assay:
-
Add MTS reagent to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the CC50 value.
-
Workflow for the cell viability and cytotoxicity assay.
References
Application Notes and Protocols for the Quantification of JNJ-26489112 in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-26489112 is an investigational antiepileptic drug (AED) that has been evaluated for its efficacy in treating seizures. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, dose-finding, and therapeutic drug monitoring to ensure safety and efficacy. This document provides detailed information on the analytical methods for the quantification of this compound in plasma, including a summary of known quantitative data and a representative, detailed protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. While specific proprietary methods may vary, the protocol provided herein is based on established and validated techniques for the analysis of similar small molecule antiepileptic drugs in biological matrices.
Quantitative Data Summary
A validated LC-MS/MS method has been utilized in clinical studies to determine the concentrations of this compound in human plasma. The key quantitative parameters of this method are summarized in the table below.
| Parameter | Value | Reference |
| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | [1] |
| Matrix | Human Plasma | [1] |
| Linear Range | 100 to 50,000 ng/mL | [1] |
| Lower Limit of Quantitation (LLOQ) | 100 ng/mL | [1] |
Representative Bioanalytical Method Validation Parameters
The following table summarizes typical validation parameters for an LC-MS/MS method for the quantification of an antiepileptic drug in plasma, based on published methodologies for similar compounds.
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | r² > 0.995 |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Intra-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Recovery | Consistent and reproducible | 85-110% |
| Matrix Effect | Normalized IS ratio within acceptable limits | Consistent with acceptable limits |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | %-Difference within ±15% | Stable |
Experimental Protocols
Principle
The following protocol describes a representative LC-MS/MS method for the quantification of an analyte like this compound in human plasma. The method involves a simple protein precipitation step for sample cleanup, followed by chromatographic separation using a reversed-phase column and detection by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. An appropriate stable isotope-labeled internal standard (SIL-IS) should be used to ensure accuracy and precision.
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., this compound-d4)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (reagent grade)
-
Ammonium acetate (reagent grade)
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Pipettes and tips
-
Microcentrifuge tubes
-
96-well plates (optional)
-
Vortex mixer
-
Centrifuge
Experimental Workflow Diagram
Detailed Protocol
1. Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh the reference standard of this compound and dissolve it in an appropriate solvent (e.g., methanol) to obtain a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the SIL-IS in the same manner.
-
Working Standard Solutions: Serially dilute the primary stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a series of working standard solutions for constructing the calibration curve and quality control (QC) samples.
2. Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibration standards, QC samples, and unknown plasma samples.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 10 µL of the internal standard working solution to each tube (except for blank matrix samples).
-
Add 200 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex each tube vigorously for 30 seconds.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Dilute the supernatant 1:1 with water containing 0.1% formic acid prior to injection.
3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
System: A suitable UPLC or HPLC system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion > Product ion (to be determined by infusion of the compound).
-
This compound-d4 (IS): Precursor ion > Product ion (to be determined by infusion of the IS).
-
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, desolvation gas flow).
-
4. Data Analysis and Quantification
-
Integrate the chromatographic peaks for this compound and its internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted (1/x²) linear regression.
-
Determine the concentrations of this compound in the QC and unknown samples from the calibration curve.
Conclusion
The LC-MS/MS method described provides a robust and reliable approach for the quantification of this compound in human plasma. The use of a simple protein precipitation sample preparation procedure allows for high-throughput analysis, which is essential in a drug development setting. Proper method validation in accordance with regulatory guidelines is imperative to ensure the generation of high-quality data for pharmacokinetic and clinical studies.
References
Application Notes and Protocols for JNJ-26489112 in Epilepsy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-26489112 is an investigational anticonvulsant agent that has shown promise in preclinical and clinical studies for the treatment of epilepsy. Developed as a potential successor to topiramate, this compound was designed to have a more favorable side-effect profile by avoiding activity against carbonic anhydrase[1]. These application notes provide a comprehensive overview of the use of this compound as a tool for studying the neurobiological pathways of epilepsy, with detailed protocols for its application in a clinical research setting.
Mechanism of Action
While the precise molecular mechanism of action for this compound is not fully elucidated, preclinical studies have characterized it as a centrally active, broad-spectrum anticonvulsant[2]. This suggests that this compound likely modulates neuronal excitability through various potential pathways, such as interacting with voltage-gated ion channels, or affecting GABAergic (inhibitory) and glutamatergic (excitatory) neurotransmission. Its broad efficacy in animal models indicates its potential to impact core mechanisms of seizure generation and propagation.
Data Presentation
Clinical Efficacy in Photosensitive Epilepsy
A Phase 2a, single-blind, placebo-controlled, exploratory study was conducted to evaluate the efficacy of single oral doses of this compound in patients with idiopathic photosensitive epilepsy. The primary endpoint was the reduction or complete suppression of the photoparoxysmal-EEG response (PPR) induced by intermittent photic stimulation (IPS).[3][4]
Table 1: Patient Response to Single Doses of this compound [3][4]
| Dose Group | Number of Patients | Positive Response* | Complete Suppression** |
| 1000 mg | 4 | 3 (75%) | 0 (0%) |
| 2000 mg | 4 | 3 (75%) | 1 (25%) |
| 3000 mg | 3 | 2 (67%) | 2 (67%) |
*A positive response was defined as a reduction of the standardized photosensitive range (SPR) in at least 3 out of 4 consecutive time points in at least one eye condition on day 2 or 3 compared with baseline.[3][4] **Complete suppression was defined as the disappearance of an IPS-induced PPR.[3][4]
Pharmacokinetic Profile
Plasma concentrations of this compound were assessed in the photosensitive epilepsy study. The results indicate a dose-proportional increase in plasma exposure.[3][4]
Table 2: Pharmacokinetic Parameters of this compound [3][4]
| Dose Group | Median tmax (hours) | Approximate Mean Cmax (μg/mL) |
| 1000 mg | 3.73 - 5.04 | 16 |
| 2000 mg | 3.73 - 5.04 | 28 |
| 3000 mg | 3.73 - 5.04 | 42 |
Safety and Tolerability
This compound was generally well-tolerated in the clinical study. The most frequently reported adverse events were mild in nature.
Table 3: Common Adverse Events (>10% incidence) [3]
| Adverse Event |
| Mild Headache |
| Dizziness |
| Nausea |
Experimental Protocols
Protocol: Evaluation of Anticonvulsant Activity in Photosensitive Epilepsy
This protocol outlines the methodology used in the clinical study to assess the efficacy of this compound in patients with photosensitive epilepsy[3][4].
1. Patient Population:
-
Adult patients (18-40 years) with a diagnosis of idiopathic photosensitive epilepsy.
-
Patients may be on concomitant antiepileptic drug (AED) therapy.
2. Study Design:
-
A multicenter, single-blind, within-subject, placebo-controlled, sequential dose-escalation study.
-
Each patient receives a single oral dose of placebo on day 1, this compound on day 2, and a second dose of placebo on day 3.
3. Dosing:
-
Cohorts of patients receive escalating single oral doses of this compound (1000 mg, 2000 mg, or 3000 mg).
4. Efficacy Assessment:
-
Standardized intermittent photic stimulation (IPS) is performed to induce a photoparoxysmal-EEG response (PPR).
-
IPS is conducted under three eye conditions: eyes open, during eye closure, and eyes closed.
-
EEG recordings are taken at baseline (pre-dose) and at multiple time points for up to 12 hours post-dose.
-
The standardized photosensitive range (SPR), representing the upper and lower frequencies of the IPS-induced PPR, is calculated for each eye condition at each time point.
5. Pharmacokinetic Analysis:
-
Blood samples are collected at specified time points after dosing to determine the plasma concentrations of this compound.
-
Concentrations of any concomitant AEDs are also measured to assess for potential drug-drug interactions.
6. Safety Monitoring:
-
Adverse events are recorded throughout the study.
-
Vital signs, 12-lead ECG, physical and neurological examinations, and clinical laboratory tests are performed.
Visualizations
Caption: Experimental workflow for the photosensitive epilepsy clinical trial.
Caption: Conceptual diagram of the proposed therapeutic action of this compound.
References
Application Notes and Protocols for JNJ-26489112 Behavioral Studies in Rats
Introduction
JNJ-26489112 is a novel anticonvulsant drug developed by Johnson & Johnson for the treatment of epilepsy.[1] While its precise mechanism of action is not fully elucidated, it was designed as a successor to topiramate, aiming for a better side-effect profile, particularly by lacking activity against carbonic anhydrase.[1] Clinical trials have explored its efficacy in photosensitive epilepsy.[2][3] Understanding the behavioral effects of a new antiepileptic drug (AED) is critical, as AEDs are known to have potential side effects on mood, cognition, and overall behavior.[4][5] These application notes provide a suite of standard behavioral assays to characterize the neuropsychopharmacological profile of this compound in rats. The protocols are designed for researchers in drug development and neuroscience to assess potential anxiolytic, antidepressant, and cognitive effects, as well as general locomotor activity.
Experimental Protocols
A comprehensive behavioral assessment of this compound in rats should include evaluations of locomotor activity, anxiety-like behavior, depressive-like states, and cognitive function. The following protocols describe standard, well-validated assays for these domains.
Open Field Test (OFT) for Locomotor Activity and Anxiety
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.
Protocol:
-
Apparatus: A square arena (e.g., 90 cm x 90 cm) with 40 cm high walls, typically made of a non-porous material for easy cleaning. The arena is divided into a central zone and a peripheral zone.
-
Animals: Male Wistar or Sprague-Dawley rats (250-300g). Animals should be habituated to the testing room for at least 1 hour before the experiment.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage (p.o.) or intraperitoneal injection (i.p.) at a specified time before the test (e.g., 60 minutes for p.o., 30 minutes for i.p.). A vehicle control group and a positive control (e.g., diazepam for anxiolytic effects, amphetamine for locomotor effects) should be included.
-
Procedure:
-
Place a rat gently in the center of the open field.
-
Allow the rat to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the session using a video camera mounted above the arena.
-
After the session, return the rat to its home cage.
-
Clean the arena thoroughly between trials to remove olfactory cues.
-
-
Data Analysis: Use video tracking software to analyze:
-
Total distance traveled (locomotor activity).
-
Time spent in the center zone (anxiety-like behavior).
-
Number of entries into the center zone.
-
Rearing frequency (exploratory behavior).
-
Grooming duration.
-
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used test to assess anxiety-like behavior, based on the rat's natural aversion to open, elevated spaces.
Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two closed arms (with high walls), elevated from the floor.
-
Animals: As described for the OFT.
-
Drug Administration: Similar to the OFT protocol.
-
Procedure:
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the session with a video camera.
-
Clean the maze between trials.
-
-
Data Analysis:
-
Time spent in the open arms versus closed arms.
-
Number of entries into the open arms versus closed arms.
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
-
Forced Swim Test (FST) for Depressive-Like Behavior
The FST is used to assess behavioral despair, a measure of depressive-like states in rodents.
Protocol:
-
Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth where the rat cannot touch the bottom or escape.
-
Animals: As described for the OFT.
-
Drug Administration: Typically requires chronic administration (e.g., 14-21 days) to detect antidepressant effects, though acute effects can also be assessed.
-
Procedure:
-
Pre-test (Day 1): Place the rat in the cylinder for 15 minutes. This is for habituation.
-
Test (Day 2): 24 hours after the pre-test, place the rat back in the cylinder for 5 minutes.
-
Record the test session.
-
-
Data Analysis: Score the duration of immobility (floating with minimal movements to keep the head above water). A decrease in immobility time is indicative of an antidepressant-like effect.
Novel Object Recognition (NOR) Test for Learning and Memory
The NOR test assesses recognition memory, a form of episodic memory that is often impaired in cognitive disorders.
Protocol:
-
Apparatus: The open field arena and two sets of identical, non-aversive objects.
-
Animals: As described for the OFT.
-
Drug Administration: Administer this compound at a specified time before the familiarization or test phase to assess its effect on memory acquisition or retrieval, respectively.
-
Procedure:
-
Habituation: Allow the rat to explore the empty arena for several sessions.
-
Familiarization Phase: Place two identical objects in the arena and allow the rat to explore for a set time (e.g., 5 minutes).
-
Retention Interval: Return the rat to its home cage for a specific period (e.g., 1 hour or 24 hours).
-
Test Phase: Replace one of the familiar objects with a novel object and allow the rat to explore again.
-
-
Data Analysis: Measure the time spent exploring the novel object versus the familiar object. A preference for the novel object (discrimination index > 0.5) indicates intact recognition memory.
Data Presentation
Quantitative data from the behavioral assays should be presented in clearly structured tables to facilitate comparison between treatment groups.
Table 1: Effects of this compound in the Open Field Test
| Treatment Group | Total Distance (m) | Time in Center (s) | Center Entries | Rears |
| Vehicle | 15.2 ± 1.8 | 12.5 ± 2.1 | 8.3 ± 1.5 | 25.1 ± 3.2 |
| This compound (10 mg/kg) | 14.8 ± 2.0 | 18.9 ± 2.5 | 11.2 ± 1.8 | 24.5 ± 2.9 |
| This compound (30 mg/kg) | 13.5 ± 1.5 | 25.4 ± 3.1 | 14.8 ± 2.2 | 23.8 ± 3.5 |
| Diazepam (2 mg/kg) | 10.1 ± 1.2 | 30.1 ± 3.8 | 16.5 ± 2.5 | 15.2 ± 2.1 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle group. |
Table 2: Effects of this compound in the Elevated Plus Maze
| Treatment Group | Time in Open Arms (s) | Open Arm Entries (%) |
| Vehicle | 25.6 ± 4.1 | 15.8 ± 2.5 |
| This compound (10 mg/kg) | 35.2 ± 5.5 | 22.4 ± 3.1 |
| This compound (30 mg/kg) | 48.9 ± 6.2 | 30.1 ± 4.0 |
| Diazepam (2 mg/kg) | 65.4 ± 7.8 | 42.5 ± 5.2 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle group. |
Table 3: Effects of this compound in the Forced Swim Test (Chronic Dosing)
| Treatment Group | Immobility Time (s) |
| Vehicle | 185.4 ± 12.3 |
| This compound (10 mg/kg) | 170.1 ± 10.5 |
| This compound (30 mg/kg) | 135.8 ± 9.8 |
| Fluoxetine (10 mg/kg) | 110.2 ± 8.5 |
| *Data are presented as mean ± SEM. *p < 0.01 compared to Vehicle group. |
Table 4: Effects of this compound in the Novel Object Recognition Test
| Treatment Group | Discrimination Index |
| Vehicle | 0.65 ± 0.05 |
| This compound (10 mg/kg) | 0.62 ± 0.06 |
| This compound (30 mg/kg) | 0.58 ± 0.07 |
| Scopolamine (1 mg/kg) | 0.48 ± 0.04** |
| *Data are presented as mean ± SEM. The discrimination index is calculated as (Time with Novel - Time with Familiar) / (Total Exploration Time). *p < 0.01 compared to Vehicle group. |
Visualizations
Diagrams illustrating the experimental workflow and logical relationships are provided below.
Caption: General workflow for a behavioral pharmacology study.
Caption: Tiered approach for behavioral screening of this compound.
Caption: Hypothetical signaling pathway for this compound's behavioral effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Evaluation of this compound in patients with photosensitive epilepsy: a placebo-controlled, exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Behavioral effects of antiepileptic drugs in rats: Are the effects on mood and behavior detectable in open-field test? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing JNJ-26489112 dosage for maximal anticonvulsant effect
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the anticonvulsant properties of JNJ-26489112, a compound developed for the treatment of epilepsy.[1] The information is primarily based on a placebo-controlled, exploratory clinical study in patients with photosensitive epilepsy.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: The precise mechanism of action for this compound is unknown.[1] It was designed as a successor to topiramate but lacks activity against carbonic anhydrase, which was expected to result in fewer side effects.[1]
Q2: What is the current development status of this compound?
A2: The clinical development of this compound was discontinued. A clinical trial for major depressive disorder was terminated in 2013 due to a "sponsor portfolio decision," and no subsequent development has been reported.[1][5]
Q3: What were the key findings from the clinical trial in photosensitive epilepsy?
A3: A single-blind, placebo-controlled study in 12 adult patients with idiopathic photosensitive epilepsy demonstrated a dose-dependent anticonvulsant effect.[2][4] The majority of patients showed a positive response, defined as a reduction in the standardized photosensitive range (SPR), at all tested doses.[2][4] Complete suppression of the photoparoxysmal-EEG response (PPR) was observed in a dose-dependent manner.[2][4]
Q4: What were the pharmacokinetic properties of this compound observed in the clinical trial?
A4: Plasma exposure to this compound increased proportionally with the dose. The median time to maximum plasma concentration (tmax) was consistent across all dose groups, ranging from 3.73 to 5.04 hours.[2][4] Co-administration of this compound did not appear to affect the concentrations of other antiepileptic drugs (AEDs).[2][4]
Q5: What adverse events were associated with this compound?
A5: this compound was generally well-tolerated. The most frequently reported adverse events (in >10% of patients) were mild headache, dizziness, and nausea.[2][4]
Troubleshooting Guide
Issue 1: Difficulty in replicating the anticonvulsant effect observed in the photosensitive epilepsy model.
-
Possible Cause: Variation in the experimental protocol for intermittent photic stimulation (IPS).
-
Troubleshooting Steps:
-
Ensure the use of a standardized IPS protocol, including testing under three eye conditions: open, during closure, and closed.[2][4]
-
Verify that the standardized photosensitive range (SPR) is calculated for each eye condition at multiple time points post-dose to accurately assess the drug's effect.[2][4]
-
Confirm that a positive response is defined consistently, for example, as a reduction of the SPR in at least 3 out of 4 consecutive time points in at least one eye condition compared to baseline.[2][4]
-
Issue 2: Inconsistent pharmacokinetic profiles in experimental subjects.
-
Possible Cause: Differences in subject populations or co-administered medications.
-
Troubleshooting Steps:
-
The original study included adult patients with and without concomitant AED therapy.[2][4] Assess whether the presence of other AEDs in your experimental model could influence the pharmacokinetics of this compound, although the initial study did not find significant effects.[2][4]
-
Collect blood and plasma samples at multiple time points to establish a comprehensive pharmacokinetic profile, including Cmax and tmax.[2][4]
-
Data Presentation
Table 1: Dosage and Efficacy of this compound in Photosensitive Epilepsy
| Dose of this compound | Number of Patients with a Positive Response* | Number of Patients with Complete Suppression of SPR** |
| 1000 mg | 3 out of 4 | 0 out of 4 |
| 2000 mg | 3 out of 4 | 1 out of 4 |
| 3000 mg | 2 out of 3 | 2 out of 3 |
*A positive response was defined as a reduction of the standardized photosensitive range (SPR) in ≥3 out of 4 consecutive time points in ≥1 eye condition compared with baseline.[2][4] **Complete suppression was defined as the disappearance of an intermittent photic stimulation (IPS)-induced photoparoxysmal-EEG response (PPR).[2][4]
Table 2: Pharmacokinetic Parameters of this compound
| Dose of this compound | Approximate Mean Cmax (μg/mL) | Median tmax (hours) |
| 1000 mg | 16 | 3.73 - 5.04 |
| 2000 mg | 28 | 3.73 - 5.04 |
| 3000 mg | 42 | 3.73 - 5.04 |
Experimental Protocols
Protocol: Evaluation of this compound in Patients with Photosensitive Epilepsy
This protocol is based on the multicenter, single-blind, within-subject, placebo-controlled, sequential dose, exploratory study (Clinical trial identifier: NCT00579384).[2][3][4]
-
Patient Population: 12 adult patients (3 men, 9 women) with idiopathic photosensitive epilepsy, with or without concomitant antiepileptic drug (AED) therapy.[2][4]
-
Study Design:
-
Day 1 (Baseline): Administration of a single oral dose of placebo.
-
Day 2 (Treatment): Administration of a single oral dose of this compound. The initial cohort of four patients received 1000 mg, with subsequent cohorts receiving escalated doses up to a maximum of 3000 mg.[2][4]
-
Day 3 (Washout): Administration of a second single oral dose of placebo.[2][4]
-
-
Procedure:
-
Standardized intermittent photic stimulation (IPS) was performed for up to 12 hours after each dose administration.[2][4]
-
IPS was conducted under three eye conditions: open, during closure, and closed.[2][4]
-
Electroencephalogram (EEG) was recorded to assess the photoparoxysmal-EEG response (PPR).[2][4]
-
-
Outcome Measures:
-
The standardized photosensitive range (SPR), representing the upper and lower frequencies of the IPS-induced PPR, was calculated for each eye condition at each time point.[2][4]
-
A positive response was defined as a reduction of the SPR in ≥3 out of 4 consecutive time points in ≥1 eye condition on Day 2 or 3 compared to baseline (Day 1).[2][4]
-
Complete suppression was defined as the disappearance of an IPS-induced PPR (SPR=0).[2][4]
-
-
Pharmacokinetic and Safety Assessment:
Visualizations
Caption: Experimental workflow for the clinical evaluation of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Evaluation of this compound in patients with photosensitive epilepsy: a placebo-controlled, exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Troubleshooting JNJ-26489112 stability in solution
Welcome to the technical support center for JNJ-26489112. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the stability of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for a sulfamide-containing compound like this compound in aqueous solutions?
A1: Sulfamide groups can be susceptible to hydrolysis under certain pH and temperature conditions. While specific data for this compound is not publicly available, it is advisable to assess its stability in your experimental buffer, especially during prolonged incubations. Degradation can lead to a loss of potency and the formation of unknown byproducts.
Q2: I'm observing precipitation after diluting my this compound DMSO stock solution into my aqueous experimental buffer. What could be the cause?
A2: This is a common issue known as "solvent shock," where the compound's solubility drastically decreases when transferred from a high-solubility organic solvent like DMSO to an aqueous buffer. To mitigate this, consider the following:
-
Lower the final concentration: The concentration of this compound in your final aqueous solution may be exceeding its solubility limit.
-
Optimize the dilution method: Instead of a single large dilution, try serial dilutions. First, dilute the DMSO stock in a small volume of a co-solvent (e.g., ethanol, if compatible with your assay) that is miscible with both DMSO and water. Then, add this intermediate dilution to your final aqueous buffer.
-
Adjust the buffer pH: The solubility of a compound can be pH-dependent. If the pKa of this compound is known, adjusting the buffer pH to a value where the molecule is ionized may improve its solubility.
Q3: How should I prepare and store stock solutions of this compound?
A3: For optimal stability, stock solutions should be prepared in a high-purity, anhydrous solvent. Dimethyl sulfoxide (DMSO) is a common choice for many organic small molecules.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2]
Q4: What are the recommended storage conditions for this compound in solid form and in solution?
A4: While specific long-term stability data for this compound is not available, general best practices for small molecule inhibitors should be followed.[2] The solid form should be stored at -20°C, tightly sealed to protect from moisture and light.[2] Stock solutions in DMSO should also be stored at -20°C or -80°C.[1] Before use, allow vials to equilibrate to room temperature in a desiccator to prevent condensation.[2]
Q5: My this compound solution has developed a slight color change. Is this an indication of degradation?
A5: A change in color can be a sign of chemical degradation. This could be due to factors like oxidation or photodegradation. It is recommended to prepare fresh solutions and to protect solutions from light by using amber vials or covering them with foil.[3]
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results or Loss of Potency
If you are observing a decrease in the expected activity of this compound over time, it may be due to instability in your experimental conditions.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent results.
Issue 2: Compound Precipitation in Aqueous Media
Precipitation of this compound upon dilution into aqueous buffers can significantly impact the accuracy of your results.
Troubleshooting Workflow:
Caption: Workflow for addressing compound precipitation.
Data Presentation
Table 1: Solubility of this compound in Common Solvents (Hypothetical Data)
| Solvent | Solubility (mg/mL) |
| DMSO | > 50 |
| Ethanol | ~10 |
| PBS (pH 7.4) | < 0.1 |
| Water | < 0.01 |
Note: This data is hypothetical and should be determined experimentally for your specific batch of this compound.
Table 2: Stability of this compound in Solution (Hypothetical Data)
| Solvent | Storage Temperature | Stability (Time to 10% degradation) |
| DMSO | -80°C | > 6 months |
| DMSO | -20°C | > 3 months |
| DMSO | 4°C | ~ 1 week |
| Aqueous Buffer (pH 7.4) | 37°C | < 24 hours |
| Aqueous Buffer (pH 7.4) | 4°C | ~ 48 hours |
Note: This data is hypothetical. It is crucial to perform your own stability studies under your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature in a desiccator.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability in Experimental Buffer
-
Prepare a solution of this compound in your experimental buffer at the final working concentration.
-
Prepare a control sample of the buffer without the compound.
-
Incubate both solutions under the same conditions as your experiment (e.g., 37°C for 24 hours).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
Analyze the aliquots by a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the concentration of the parent compound and the presence of any degradation products.
-
Plot the concentration of this compound versus time to determine its stability profile.
Signaling Pathways
While the primary mechanism of action of this compound involves ion channels, it is important to consider how its stability can impact downstream signaling pathways being investigated.
Caption: Impact of this compound stability on its mechanism of action.
References
Addressing variability in animal model response to JNJ-26489112
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the anticonvulsant compound JNJ-26489112 in animal models of epilepsy. Variability in animal model response is a significant challenge in preclinical research, and this guide aims to address common issues encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
A1: this compound is a sulfamide-containing anticonvulsant drug candidate. While its precise mechanism of action is not fully elucidated, preclinical studies have shown that it possesses a broad-spectrum anticonvulsant profile.[1] It is known to act on multiple central nervous system targets in vitro. These include inhibition of voltage-gated sodium (Na+) channels and N-type calcium (Ca2+) channels, as well as acting as a potassium (K+) channel opener.[1] This multi-target profile may contribute to its broad efficacy but also introduces potential sources of experimental variability.
Q2: Why am I observing significant inter-animal variability in the anticonvulsant response to this compound?
A2: Significant inter-animal variability is a common challenge in preclinical epilepsy research and can stem from multiple factors. These can be broadly categorized as biological, experimental, and pharmacological. Biological factors include the species, strain, age, and sex of the animals. Experimental factors encompass the seizure induction method, animal housing conditions, diet, and circadian rhythms. Pharmacological factors relate to the administration protocol, drug metabolism, and the potential for drug resistance. It is also possible that genetic differences between individual animals can lead to variations in drug response.
Q3: What are the expected efficacious doses of this compound in standard rodent models?
A3: The effective dose (ED₅₀) of this compound can vary depending on the animal model and the method of seizure induction. The table below summarizes the reported oral ED₅₀ values in common rodent models.[1] It is recommended to perform a dose-response study in your specific experimental setup to determine the optimal dose.
Data Presentation: Preclinical Efficacy of this compound
Table 1: Oral Anticonvulsant Activity (ED₅₀) of this compound in Rodent Models
| Animal Model | Seizure Induction Method | Species | ED₅₀ (mg/kg) | Time of Peak Effect (hours) |
| Maximal Electroshock (MES) | Electrical | Mouse | 119 | 3 |
| Maximal Electroshock (MES) | Electrical | Rat | 34 | 2 |
| Audiogenic Seizure | Acoustic | Mouse | 156 | 0.25 |
| Chemically-Induced Seizure | Bicuculline (s.c.) | Mouse | 156 | 0.25 |
| Chemically-Induced Seizure | Picrotoxin (s.c.) | Mouse | 106 | 0.25 |
| Chemically-Induced Seizure | Pentylenetetrazole (PTZ, s.c.) | Mouse | 161 | 0.25 |
Data sourced from McComsey et al. (2010).[1]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered when evaluating this compound in animal models.
Issue 1: High Variability in Seizure Threshold or Severity
Possible Causes:
-
Inconsistent Seizure Induction: Variations in the intensity or duration of the seizure-inducing stimulus (e.g., electrical current in MES, dose of chemoconvulsant).
-
Animal-Related Factors: Differences in age, weight, or stress levels of the animals.
-
Environmental Factors: Fluctuations in housing temperature, light-dark cycle, or noise levels.
Troubleshooting Steps:
-
Standardize Seizure Induction: Ensure that the parameters for seizure induction are precisely controlled and consistently applied to all animals.
-
Homogenize Animal Cohorts: Use animals of the same age, sex, and from the same supplier. Allow for an acclimatization period in the facility before starting the experiment.
-
Control Environmental Conditions: Maintain a stable and consistent environment for animal housing and during the experimental procedures.
Issue 2: Lack of Expected Anticonvulsant Effect
Possible Causes:
-
Suboptimal Dosing: The administered dose of this compound may be too low for the specific animal model or strain being used.
-
Pharmacokinetic Issues: Poor absorption, rapid metabolism, or inefficient blood-brain barrier penetration can lead to insufficient drug exposure.
-
Drug Resistance: Some animal models, or individual animals, may exhibit inherent or acquired resistance to anticonvulsant drugs.
Troubleshooting Steps:
-
Perform a Dose-Response Study: Establish the ED₅₀ in your specific model to ensure you are using an effective dose.
-
Pharmacokinetic Analysis: If possible, measure plasma and brain concentrations of this compound to confirm adequate exposure.
-
Consider the Animal Model: Some models are known to be more resistant to treatment. Review the literature to ensure the chosen model is appropriate for screening broad-spectrum anticonvulsants.
Issue 3: Inconsistent Results Across Different Experimental Batches
Possible Causes:
-
Subtle Changes in Protocol: Minor, undocumented variations in the experimental protocol between batches.
-
Reagent Variability: Differences in the quality or preparation of this compound solutions or other administered substances.
-
Experimenter Bias: Unintentional differences in handling or observation between experimenters.
Troubleshooting Steps:
-
Detailed Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all aspects of the experiment.
-
Quality Control of Reagents: Use high-quality reagents and prepare fresh solutions of this compound for each experimental batch.
-
Blinding and Randomization: Whenever possible, experiments should be conducted in a blinded and randomized manner to minimize bias.
Experimental Protocols
Below are detailed methodologies for two common experiments used to evaluate the efficacy of anticonvulsant compounds.
Maximal Electroshock (MES) Seizure Model
-
Animals: Male CF-1 mice (20-25 g) or Sprague-Dawley rats (100-125 g).
-
Drug Administration: Administer this compound or vehicle orally (p.o.) via gavage.
-
Seizure Induction: At the time of peak effect (e.g., 2-3 hours post-dose), deliver a constant current electrical stimulus (50 mA for mice, 150 mA for rats; 60 Hz, 0.2-second duration) through corneal electrodes.
-
Endpoint: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this endpoint.
-
Data Analysis: Calculate the ED₅₀, the dose at which 50% of the animals are protected from the tonic hindlimb extension seizure.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model
-
Animals: Male CF-1 mice (18-25 g).
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.).
-
Seizure Induction: At the time of peak effect, administer a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously in the posterior midline.
-
Observation: Observe the animals for 30 minutes for the presence of clonic seizures (lasting at least 5 seconds).
-
Endpoint: Protection is defined as the absence of clonic seizures during the observation period.
-
Data Analysis: Calculate the ED₅₀, the dose that protects 50% of the animals from clonic seizures.
Visualizations
Signaling Pathways
Caption: Putative multi-target mechanism of this compound.
Experimental Workflow
Caption: General workflow for in vivo efficacy testing.
Troubleshooting Logic
Caption: Decision tree for troubleshooting experimental variability.
References
Mitigating potential side effects of JNJ-26489112 in animal research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential side effects of JNJ-26489112 in animal research.
Troubleshooting Guides
Issue 1: Unexpected Clinical Observations in Rodents (e.g., altered behavior, ataxia)
Question: We are observing sedation, ataxia, and decreased locomotor activity in our rodent models following administration of this compound. How can we mitigate these effects?
Answer:
These central nervous system (CNS) effects are likely related to the pharmacological activity of this compound. Consider the following troubleshooting steps:
-
Dose Adjustment: These effects are often dose-dependent. A step-wise dose reduction is recommended to find a balance between therapeutic efficacy and adverse effects.
-
Acclimation Period: Ensure animals are properly acclimated to the housing and handling procedures to minimize stress-induced behavioral changes that could be confounded with drug effects.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, conduct PK/PD studies to correlate plasma and brain concentrations of this compound with the observed behavioral changes. This can help in refining the dosing regimen.
-
Supportive Care: For animals exhibiting significant ataxia, ensure easy access to food and water. Soft bedding can help prevent injuries from falls.
Issue 2: Ocular Abnormalities in Albino Rats
Question: Our long-term study in albino rats shows evidence of retinal atrophy. What is the cause and how can we prevent this?
Answer:
Retinal atrophy observed in albino rats during chronic toxicity studies with this compound has been characterized as being consistent with light-induced damage.[1] Albino rats are particularly susceptible to this type of retinal degeneration.
Mitigation Strategies:
-
Control of Lighting Conditions: House albino rats under reduced or controlled lighting conditions. Standard laboratory lighting may be too intense for long-term studies with photosensitive compounds. Consider a 12-hour light/dark cycle with a lower lux level.
-
Use of Pigmented Rodent Strains: The retinal effects have been reported to be specific to albino rats.[1] Consider using a pigmented rat strain (e.g., Long-Evans, Brown Norway) as they are less susceptible to light-induced retinal damage.
-
Regular Ophthalmic Examinations: Implement a schedule of regular ophthalmic examinations to monitor for the onset and progression of any retinal changes. Early detection can help in adjusting experimental parameters.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in animal studies?
A1: Based on available preclinical data, the most notable side effects are:
-
Retinal Effects: Retinal atrophy has been observed in albino rats during long-term studies, which is considered to be a consequence of light-induced damage.[1] In monkeys, at supratherapeutic doses, reversible neuromodulatory effects on the retina (reductions in electroretinogram readings) were noted without structural changes.[1]
-
Central Nervous System (CNS) Effects: As an anticonvulsant, this compound can cause dose-dependent CNS effects such as sedation, ataxia, and decreased locomotor activity.
-
Reproductive Effects: In a male rat fertility study, high doses of this compound led to reversible decreases in sperm concentration and motility, along with an increase in abnormal sperm morphology.[2]
Q2: Is this compound-induced retinal toxicity a concern in all animal species?
A2: No, the retinal effects appear to be species and strain-specific. Retinal atrophy was observed in albino rats and was characteristic of light-induced damage.[1] No ocular effects were reported in dogs or pigmented rats.[1] In monkeys, the effects were functional (neuromodulatory) and reversible at high doses, without the structural damage seen in albino rats.[1]
Q3: What is the known mechanism of action of this compound?
A3: The exact mechanism of action of this compound is not fully elucidated. However, it has been shown to inhibit voltage-gated sodium (Na+) channels and N-type calcium (Ca2+) channels, and also acts as a potassium (K+) channel opener. These actions likely contribute to its "neurostabilizer" and anticonvulsant properties.
Q4: Are there any recommended supportive care measures for animals receiving this compound?
A4: Yes, depending on the observed side effects, the following supportive care can be provided:
-
For CNS Effects: Ensure easy access to food and water, and use deep, soft bedding to prevent injury from potential ataxia or sedation.
-
For Retinal Effects in Albino Rats: Maintain animals in a controlled, low-light environment.
-
General Monitoring: Closely monitor all animals for any clinical signs of distress, changes in body weight, and food/water consumption.
Quantitative Data Summary
Table 1: Summary of Retinal Effects of this compound in Animal Studies
| Species/Strain | Study Duration | Key Findings | Exposure Level |
| Albino Rat | 6 months | Retinal atrophy, consistent with light-induced damage.[1] | Supratherapeutic |
| Pigmented Rat | Not specified | No ocular effects observed.[1] | Not specified |
| Dog | Not specified | No ocular effects observed.[1] | Not specified |
| Monkey | 9 months | Reductions in rod- and cone-mediated electroretinograms (ERGs) without histopathological changes (neuromodulatory effect).[1] | Supratherapeutic |
Experimental Protocols
Protocol 1: Assessment of Retinal Toxicity
This protocol outlines a general methodology for assessing potential retinal toxicity, based on the findings for this compound and standard ophthalmological evaluation techniques.
1. Ophthalmic Examinations:
- Fundus Photography: To be performed on anesthetized animals at baseline and at regular intervals throughout the study. This allows for the visualization and documentation of the retina's appearance, including the optic nerve head, retinal blood vessels, and retinal pigment epithelium.
- Optical Coherence Tomography (OCT): A non-invasive imaging technique that provides high-resolution, cross-sectional images of the retina. It is used to measure the thickness of retinal layers and to detect any structural abnormalities.
2. Electroretinography (ERG):
- A functional assessment of the retina's electrical response to light stimuli.
- Animals should be dark-adapted for a minimum of 4 hours prior to scotopic (rod-mediated) ERG recordings.
- Following the scotopic ERG, animals are light-adapted for at least 10 minutes before photopic (cone-mediated) ERG recordings.
- Reductions in the amplitude of the a- and b-waves can indicate photoreceptor or inner retinal dysfunction.
3. Histopathology:
- At the end of the study, animals are euthanized, and their eyes are enucleated and fixed in an appropriate fixative (e.g., Davidson's solution).
- The eyes are then processed, embedded in paraffin or plastic, sectioned, and stained with hematoxylin and eosin (H&E).
- Microscopic examination is performed to identify any pathological changes, such as photoreceptor degeneration, retinal thinning, or gliosis.
Protocol 2: Functional Observation Battery (FOB) for CNS Effects
A Functional Observation Battery is a standardized method to assess for neurological and behavioral changes.
1. Home Cage Observations:
- Observe the animal's posture, activity level, and any abnormal behaviors (e.g., circling, head weaving) in its home cage.
2. Open Field Assessment:
- Place the animal in a novel, open-field arena and record its exploratory behavior, locomotor activity, and any gait abnormalities for a defined period (e.g., 5-10 minutes).
3. Sensory and Motor Reflexes:
- Pupillary Light Reflex: Assess the constriction of the pupil in response to a light stimulus.
- Startle Response: Evaluate the animal's reaction to a sudden auditory or tactile stimulus.
- Righting Reflex: Measure the time it takes for an animal placed on its back to return to an upright position.
- Grip Strength: Assess forelimb and hindlimb grip strength using a grip strength meter.
4. Body Temperature:
- Measure core body temperature at consistent times relative to dosing.
Visualizations
Caption: Proposed mechanism of action of this compound on ion channels.
Caption: Experimental workflow for assessing retinal toxicity.
References
Technical Support Center: Enhancing the Translational Value of Preclinical Anticonvulsant Findings
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues encountered during the preclinical evaluation of novel anticonvulsant compounds, using JNJ-26489112 as a relevant clinical case study. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific experimental challenges and improve the translational potential of preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known clinical profile?
A1: this compound is an investigational anticonvulsant drug that was developed by Johnson & Johnson. It was designed as a potential successor to topiramate for the treatment of epilepsy, with the aim of having fewer side effects due to its lack of activity against carbonic anhydrase.[1] Clinical trials have explored its efficacy in photosensitive epilepsy.[2][3] A study in this patient population showed a dose-dependent effect in suppressing the photoparoxysmal-EEG response.[3] Development for major depressive disorder was terminated.[1] The precise mechanism of action of this compound remains unknown.[1]
Q2: We are observing high variability in our in vivo seizure model results. What are the common causes?
A2: High variability in in vivo seizure models can stem from several factors. These include inconsistencies in drug administration (e.g., volume, speed of injection), animal handling stress, housing conditions (e.g., light-dark cycle, noise levels), and the inherent biological variability of the animals. For chemically-induced seizure models, the stability and concentration of the convulsant agent are critical. In electrically-induced seizure models, electrode placement and stimulus parameters must be precisely controlled.
Q3: Our compound shows efficacy in acute seizure models (e.g., MES, scPTZ), but fails in chronic models (e.g., kindling). What could be the reason?
A3: This is a common challenge in anticonvulsant drug development. Acute seizure models primarily assess a compound's ability to prevent seizure spread or raise the seizure threshold in a healthy brain.[4] Chronic models, such as the kindling model, involve neuroplastic changes that more closely mimic the underlying pathology of epilepsy.[5] A discrepancy in efficacy may suggest that the compound's mechanism of action is effective against acute, provoked seizures but does not address the long-term neuronal hyperexcitability and network alterations present in chronic epilepsy.
Q4: How can we bridge the gap between preclinical findings and clinical trial design for a novel anticonvulsant?
A4: Improving the translational value of preclinical data requires a multi-faceted approach. This includes using a battery of preclinical models that represent different seizure types and underlying pathologies, thorough pharmacokinetic/pharmacodynamic (PK/PD) modeling to inform dose selection, and the identification of translatable biomarkers. For instance, the human photosensitivity model used for this compound provides a direct link between preclinical anticonvulsant activity and a quantifiable human EEG response, aiding in early proof-of-principle studies.[6]
Troubleshooting Guides
Guide 1: Inconsistent Results in the Maximal Electroshock (MES) Seizure Test
| Issue | Potential Cause | Troubleshooting Step |
| High variability in seizure threshold | Improper electrode placement or poor contact. | Ensure corneal electrodes are properly coated with saline and make good contact. For ear clip electrodes, ensure consistent placement. |
| Fluctuation in electrical stimulus. | Calibrate the stimulus generator regularly to ensure consistent current and duration. | |
| False positives/negatives | Incorrect timing of drug administration relative to the stimulus. | Strictly adhere to the predetermined dosing-to-test interval based on the compound's pharmacokinetic profile. |
| Animal stress affecting seizure susceptibility. | Acclimatize animals to the experimental room and handling procedures to minimize stress. |
Guide 2: Poor Oral Bioavailability in Rodent Pharmacokinetic Studies
| Issue | Potential Cause | Troubleshooting Step |
| Low and variable plasma concentrations | Poor solubility of the compound in the vehicle. | Test various formulation vehicles (e.g., solutions, suspensions with different suspending agents) to improve solubility and stability. |
| Rapid first-pass metabolism in the liver. | Consider co-administration with a known inhibitor of relevant metabolic enzymes (use with caution and for investigational purposes only) or explore alternative routes of administration (e.g., intraperitoneal) for initial efficacy studies. | |
| Incomplete absorption from the GI tract | Adherence of the compound to the gavage needle or stomach lining. | Ensure the formulation is well-suspended immediately before administration. Consider using a vehicle that promotes gastric emptying. |
Data Presentation
Table 1: Summary of this compound Clinical Pharmacokinetic and Pharmacodynamic Data in Patients with Photosensitive Epilepsy
| Dose | Number of Patients | Positive Response Rate | Complete Suppression Rate | Mean Cmax (µg/mL) | Median tmax (hours) |
| 1000 mg | 4 | 3/4 (75%) | 0/4 (0%) | 16 | 3.73 - 5.04 |
| 2000 mg | 4 | 3/4 (75%) | 1/4 (25%) | 28 | 3.73 - 5.04 |
| 3000 mg | 3 | 2/3 (67%) | 2/3 (67%) | 42 | 3.73 - 5.04 |
Data compiled from a single-blind, placebo-controlled, sequential dose study.[3][5][7] A positive response was defined as a reduction of the standardized photosensitive range (SPR) in ≥3 out of 4 consecutive time points in ≥1 eye condition.[3] Complete suppression was defined as the disappearance of an IPS-induced PPR (SPR=0).[3]
Experimental Protocols
Protocol 1: Maximal Electroshock (MES) Seizure Test in Mice
-
Animal Preparation: Use adult male mice (e.g., C57BL/6, 20-25g). Acclimatize animals for at least 3 days before the experiment.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage). The volume should be consistent across all animals (e.g., 10 mL/kg).
-
Timing: Conduct the seizure induction at the presumed time of peak compound concentration (Tmax), determined from prior pharmacokinetic studies.
-
Seizure Induction: Apply a constant electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear clip electrodes.
-
Endpoint: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure lasting at least 3 seconds.
-
Data Analysis: Calculate the percentage of animals protected from tonic hindlimb extension in each treatment group compared to the vehicle control group. Determine the ED50 (the dose that protects 50% of animals).
Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test in Mice
-
Animal Preparation: Use adult male mice as described for the MES test.
-
Drug Administration: Administer the test compound or vehicle.
-
Timing: Test at the presumed Tmax of the compound.
-
Seizure Induction: Administer a subcutaneous injection of pentylenetetrazole (PTZ) at a pre-determined dose that reliably induces clonic seizures (e.g., 85 mg/kg).
-
Observation: Observe the animals for a period of 30 minutes.
-
Endpoint: Record the latency to and the presence or absence of generalized clonic seizures lasting for at least 5 seconds.
-
Data Analysis: Compare the latency to seizure onset and the percentage of animals protected from seizures in the treated groups versus the vehicle control group.
Mandatory Visualization
References
- 1. neuroproof.com [neuroproof.com]
- 2. Human In Vitro Models of Epilepsy Using Embryonic and Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models used in the screening of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a Preclinical Drug Screening Platform for Pharmacoresistant Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
- 7. From Neurons to Networks: High-Throughput Epilepsy Models for Translational Neuroscience | ChemPartner [chempartner.com]
Technical Support Center: Synthesis of JNJ-26489112 Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of JNJ-26489112 and its derivatives.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound derivatives, based on the established synthetic route for the parent compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the synthesis of (S)-(6-chloro-2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanamine | Incomplete reaction of 2,3-dihydroxy-1-chlorobenzene with (S)-glycidyl nosylate. | - Ensure anhydrous reaction conditions. Moisture can hydrolyze the nosylate or interfere with the base. - Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation of the diol. - Monitor the reaction progress by thin-layer chromatography (TLC) to ensure completion before workup. |
| Formation of impurities during the sulfamoylation step | - Reaction of the amine with sulfuryl chloride (SO₂Cl₂) can lead to the formation of bis-sulfonated byproducts. - Degradation of the starting material or product under harsh reaction conditions. | - Control the stoichiometry of sulfuryl chloride carefully. A slight excess may be needed, but a large excess should be avoided. - Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions. - Use a suitable base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction. |
| Difficulty in purification of the final product | The final product and byproducts may have similar polarities, making chromatographic separation challenging. | - Optimize the mobile phase for column chromatography. A gradient elution might be necessary to achieve good separation. - Consider recrystallization as an alternative or additional purification step. Experiment with different solvent systems. |
| Inconsistent stereochemistry in the final product | The chiral center may be compromised during the reaction sequence. | - The use of a chiral starting material like (S)-glycidyl nosylate is crucial for establishing the desired stereochemistry. Ensure the enantiomeric purity of the starting material. - Avoid harsh acidic or basic conditions that could lead to racemization. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound and its derivatives?
A1: The synthesis of this compound typically involves a multi-step process. A key intermediate, (S)-(6-chloro-2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanamine, is first synthesized. This is then reacted with a sulfamoylating agent to yield the final product. Derivatives can be prepared by modifying the benzodioxin ring or the sulfamide group.
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Key parameters to control include reaction temperature, stoichiometry of reagents, and exclusion of moisture. The sulfamoylation step is particularly sensitive to these conditions.
Q3: How can I confirm the identity and purity of my synthesized compounds?
A3: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be used to confirm the structure and assess the purity of the synthesized compounds.
Experimental Protocols
Synthesis of (S)-(6-chloro-2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanamine
-
Step 1: Synthesis of the Benzodioxin Core
-
To a solution of 4-chlorobenzene-1,2-diol in an anhydrous aprotic solvent (e.g., DMF), add a suitable base (e.g., sodium hydride) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add (S)-glycidyl nosylate dropwise to the reaction mixture at 0 °C.
-
Let the reaction warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Step 2: Conversion to the Amine
-
The resulting intermediate from Step 1 is then converted to the corresponding amine. This can be achieved through various methods, such as a Gabriel synthesis or by reduction of an azide intermediate.
-
Synthesis of (S)-N-((6-chloro-2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methyl)sulfamide (this compound)
-
Sulfamoylation
-
Dissolve (S)-(6-chloro-2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanamine in a suitable anhydrous solvent (e.g., dichloromethane) and cool to 0 °C.
-
Add a base (e.g., triethylamine).
-
To this solution, add a solution of sulfamoyl chloride in the same solvent dropwise.
-
Allow the reaction to proceed at room temperature, monitoring by TLC.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
-
Signaling Pathway and Experimental Workflow
The anticonvulsant activity of this compound is attributed to its multi-target mechanism of action on several ion channels.
Caption: Mechanism of action of this compound.
The general workflow for the synthesis and evaluation of this compound derivatives is outlined below.
Caption: General synthetic workflow for this compound derivatives.
References
- 1. Novel, broad-spectrum anticonvulsants containing a sulfamide group: pharmacological properties of (S)-N-[(6-chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl]sulfamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequence determinants of subtype‐specific actions of KCNQ channel openers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Specificity of JNJ-26489112 for Target Ion Channels
Welcome to the technical support center for researchers working with JNJ-26489112. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the specificity of this compound for its target ion channels.
Frequently Asked Questions (FAQs)
Q1: What are the primary known ion channel targets of this compound?
This compound is known to act on several ion channels. It functions as an inhibitor of voltage-gated sodium (NaV) channels and N-type voltage-gated calcium (CaV) channels. Additionally, it acts as a potassium channel opener, specifically targeting KCNQ2 channels. The compound shows weak inhibitory activity against carbonic anhydrase I (CA-I) and II (CA-II).
Q2: What is meant by "enhancing the specificity" of this compound?
Enhancing the specificity of this compound involves modifying the compound or experimental conditions to increase its potency and/or efficacy for its intended targets (e.g., specific NaV or CaV subtypes, KCNQ2) while minimizing its effects on other, unintended ion channels or proteins ("off-targets"). The goal is to improve the therapeutic window and reduce potential side effects.
Q3: What are the initial steps to profile the specificity of a this compound analog?
The initial step is to perform a broad screening against a panel of common ion channels. This is typically done using automated electrophysiology platforms which allow for high-throughput screening. The resulting data will provide an initial "fingerprint" of your compound's activity and highlight potential off-target interactions.
Q4: How can I interpret the selectivity profile data for my compound?
A selective compound will show significantly higher potency (i.e., a lower IC50 or EC50 value) for the target ion channel(s) compared to other channels in the panel. A common metric is to calculate a selectivity ratio, which is the IC50/EC50 for an off-target channel divided by the IC50/EC50 for the on-target channel. A higher ratio indicates greater selectivity.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the experimental evaluation of this compound's ion channel specificity.
Problem 1: High variability in IC50/EC50 values in automated patch-clamp experiments.
| Possible Cause | Troubleshooting Step |
| Cell Health and Passage Number | Ensure cells are healthy, not overgrown, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered ion channel expression. |
| Inconsistent Seal Resistance | Set a strict quality control criterion for gigaohm seal formation (e.g., >1 GΩ) and whole-cell access resistance. Unstable seals lead to leaky recordings and inaccurate current measurements. |
| Compound Precipitation | Visually inspect compound solutions for precipitation, especially at higher concentrations. If necessary, adjust the solvent or use sonication. Filter all solutions before use. |
| Run-down of Ion Channel Current | Monitor the stability of the ion channel current over time with a vehicle control. If significant run-down is observed, optimize the intracellular solution (e.g., by adding ATP/GTP) or shorten the experiment duration. |
| Voltage Control Issues | Ensure the series resistance is adequately compensated (typically >70%). Poor voltage clamp can lead to inaccurate measurements of channel kinetics and drug effects. |
Problem 2: My this compound analog shows unexpected off-target activity.
| Possible Cause | Troubleshooting Step |
| Lack of Specificity | This is a common challenge in drug development. The data is likely real and indicates a need for medicinal chemistry efforts to modify the compound's structure to improve selectivity. |
| Assay Artifact | Rule out non-specific effects by testing the compound in a different assay format (e.g., manual patch-clamp, flux assays). Also, test against a cell line not expressing the off-target channel to confirm the effect is channel-mediated. |
| Impure Compound | Verify the purity of your compound batch using techniques like HPLC-MS. Impurities can have their own pharmacological activity. |
Data Presentation
The following tables present hypothetical, yet representative, data for this compound and a theoretical, more specific analog ("this compound-Analog B") to illustrate the concept of a selectivity profile.
Table 1: Inhibitory Activity (IC50) of this compound and a Hypothetical Analog on a Panel of Voltage-Gated Sodium (NaV) Channels.
| Ion Channel | This compound IC50 (µM) | This compound-Analog B IC50 (µM) |
| NaV1.1 | 15.2 | 5.1 |
| NaV1.2 | 12.8 | 3.9 |
| NaV1.3 | 25.6 | > 100 |
| NaV1.4 | 45.1 | > 100 |
| NaV1.5 (cardiac) | 30.5 | 85.3 |
| NaV1.6 | 18.9 | 7.8 |
| NaV1.7 | 22.4 | 45.2 |
Data is for illustrative purposes only.
Table 2: Inhibitory Activity (IC50) of this compound and a Hypothetical Analog on a Panel of Voltage-Gated Calcium (CaV) Channels.
| Ion Channel | This compound IC50 (µM) | This compound-Analog B IC50 (µM) |
| CaV2.2 (N-type) | 34.0 | 12.5 |
| CaV1.2 (L-type) | 85.2 | > 100 |
| CaV3.1 (T-type) | 60.7 | 95.1 |
| CaV3.2 (T-type) | 72.3 | > 100 |
Data is for illustrative purposes only.
Table 3: Potentiating Activity (EC50) of this compound and a Hypothetical Analog on a Panel of Voltage-Gated Potassium (KV) Channels.
| Ion Channel | This compound EC50 (µM) | This compound-Analog B EC50 (µM) |
| KCNQ2/3 | 25.0 | 8.2 |
| hERG (KV11.1) | > 100 | > 100 |
| KV1.1 | 90.5 | > 100 |
| KV7.1 | 75.8 | > 100 |
Data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Automated Patch-Clamp Electrophysiology for Ion Channel Selectivity Profiling
Objective: To determine the IC50 or EC50 of a test compound on a panel of ion channels expressed in a stable cell line.
Methodology:
-
Cell Culture: Culture the desired ion channel-expressing cell lines (e.g., HEK293 or CHO) according to standard protocols. Harvest cells at 70-90% confluency.
-
Cell Preparation: Dissociate cells using a gentle enzyme (e.g., TrypLE) and resuspend in an appropriate external recording solution. Ensure a single-cell suspension with high viability.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions in the external recording solution to achieve the desired final concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Automated Patch-Clamp Procedure:
-
Prime the automated patch-clamp system (e.g., QPatch, Patchliner) with internal and external solutions.
-
Load the cell suspension and compound plate into the instrument.
-
Initiate the automated protocol, which includes:
-
Cell capture and seal formation.
-
Establishment of the whole-cell configuration.
-
Application of a voltage protocol to elicit the ion channel current of interest.
-
Baseline recording of the current.
-
Application of the test compound at increasing concentrations.
-
Recording of the current in the presence of the compound.
-
-
-
Data Analysis:
-
Measure the peak current amplitude at each compound concentration.
-
Normalize the current to the baseline recording.
-
Plot the normalized current as a function of compound concentration and fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 or EC50.
-
Visualizations
Caption: Experimental workflow for ion channel selectivity profiling.
Caption: Troubleshooting logic for inconsistent experimental results.
Caption: Simplified signaling pathway of this compound's primary targets.
Validation & Comparative
A Comparative Guide to the Mechanisms of Action: JNJ-26489112 versus Topiramate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of the investigational anticonvulsant JNJ-26489112 and the established antiepileptic drug topiramate. The information presented is supported by available preclinical and clinical experimental data.
Introduction
This compound is an investigational anticonvulsant drug that was designed as a successor to topiramate, with the intention of offering a better side-effect profile by lacking activity against carbonic anhydrase[1]. Topiramate is a widely prescribed antiepileptic medication with a broad spectrum of action, utilized for treating various seizure types and for migraine prophylaxis[2]. Understanding the distinct and overlapping mechanisms of these two compounds is crucial for the ongoing development of novel antiepileptic therapies.
Mechanism of Action: A Comparative Overview
Topiramate is recognized for its multi-modal mechanism of action, engaging several molecular targets to achieve its anticonvulsant effect[2]. In contrast, preclinical studies have begun to elucidate a distinct, yet also multi-target, profile for this compound[3][4].
This compound
Preclinical pharmacology studies have revealed that this compound exhibits a broad-spectrum anticonvulsant profile in rodent models of audiogenic, electrically induced, and chemically induced seizures[3][4]. Its mechanism of action is attributed to the modulation of several key ion channels:
-
Inhibition of Voltage-Gated Sodium (Na+) Channels: this compound has been shown to inhibit these channels, which are critical for the initiation and propagation of action potentials.
-
Inhibition of N-type Calcium (Ca2+) Channels: By blocking these channels, this compound can modulate neurotransmitter release at presynaptic terminals.
-
Potassium (K+) Channel Opening: The compound also functions as a potassium channel opener, which would lead to hyperpolarization of the neuronal membrane, thereby reducing neuronal excitability.
Topiramate
The mechanism of action of topiramate is more extensively characterized and involves a combination of effects on ion channels and neurotransmitter receptors[2][5][6]:
-
Inhibition of Voltage-Gated Sodium (Na+) Channels: Similar to this compound, topiramate blocks voltage-gated sodium channels, contributing to the stabilization of neuronal membranes.
-
Positive Allosteric Modulation of GABA-A Receptors: Topiramate enhances the activity of the inhibitory neurotransmitter GABA at specific subtypes of the GABA-A receptor, promoting chloride influx and hyperpolarization[7].
-
Antagonism of AMPA/Kainate Receptors: Topiramate blocks the excitatory effects of glutamate by acting as an antagonist at AMPA and kainate receptors[5][6].
-
Inhibition of Carbonic Anhydrase: Topiramate is a weak inhibitor of carbonic anhydrase isoenzymes II and IV, an activity that this compound was specifically designed to avoid[1].
Quantitative Data Comparison
The following tables summarize the available quantitative data for the interaction of topiramate with its molecular targets. Currently, specific quantitative data (e.g., IC50, Ki) for this compound's interaction with its targets are not publicly available.
Table 1: Topiramate Inhibition of Voltage-Gated Sodium Channels
| Parameter | Value | Species | Experimental System | Reference |
| IC50 | 48.9 µM | Rat | Cerebellar granule cells |
Table 2: Topiramate Antagonism of Kainate Receptors
| Parameter | Value | Receptor Subtype | Experimental System | Reference |
| IC50 | 0.46 µM | GluK1 (GluR5) | Not specified | [5] |
| IC50 | ~0.5 µM | GluR5 | Rat basolateral amygdala neurons | [6] |
Table 3: Topiramate Inhibition of Carbonic Anhydrase Isozymes
| Isozyme | Ki (Human) | Ki (Rat) | Reference |
| CA II | 7 µM | 0.1 - 1 µM | [8] |
| CA IV | 10 µM | 0.2 - 10 µM | [8] |
| CA I | 100 µM | 180 µM | [8] |
| CA VI | >100 µM | Not reported | [8] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
Caption: Proposed mechanism of action for this compound.
Multi-modal Mechanism of Action of Topiramate
Caption: The multi-target mechanism of action of topiramate.
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp for Ion Channel Modulation
This protocol is fundamental for assessing the effects of compounds on voltage-gated ion channels.
Objective: To measure the effect of a test compound on the activity of specific ion channels (e.g., Na+, Ca2+, K+) in isolated neurons.
Methodology:
-
Cell Preparation: Primary neurons (e.g., rat cerebellar granule cells or hippocampal neurons) are cultured, or a stable cell line expressing the channel of interest is used.
-
Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an appropriate intracellular solution and brought into contact with the cell membrane.
-
Giga-seal Formation: Gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction ruptures the cell membrane under the pipette tip, allowing for electrical access to the entire cell.
-
Voltage Clamp: The membrane potential is held at a specific voltage by the patch-clamp amplifier.
-
Data Acquisition: Voltage steps are applied to elicit ion currents through the channels of interest. These currents are recorded before, during, and after the application of the test compound.
-
Data Analysis: The amplitude and kinetics of the ion currents in the presence of the compound are compared to control conditions to determine the inhibitory or potentiating effects (e.g., calculating IC50 or EC50 values).
Receptor Binding Assay for GABA-A Receptors
This assay is used to determine the affinity of a compound for a specific receptor.
Objective: To quantify the binding of a radiolabeled ligand to GABA-A receptors and to determine the affinity of an unlabeled test compound.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized and subjected to differential centrifugation to isolate a membrane fraction rich in GABA-A receptors.
-
Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]muscimol for the GABA binding site) in the presence and absence of the unlabeled test compound at various concentrations.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled agonist) from total binding. Competition curves are generated to determine the Ki or IC50 of the test compound.
Maximal Electroshock Seizure (MES) Test
This is a widely used in vivo model to screen for anticonvulsant activity, particularly against generalized tonic-clonic seizures.
Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.
Methodology:
-
Animal Preparation: Rodents (mice or rats) are administered the test compound or vehicle at a predetermined time before the seizure induction.
-
Electrode Placement: Corneal electrodes are placed on the eyes of the animal. A drop of saline is often applied to ensure good electrical contact.
-
Stimulation: A high-frequency electrical stimulus (e.g., 60 Hz, 50-150 mA for 0.2 seconds) is delivered.
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension. The abolition of this phase is considered a positive result.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.
Summary and Conclusion
This compound and topiramate represent two generations of anticonvulsant drug development. Topiramate's broad-spectrum efficacy is a result of its multifaceted mechanism of action, which includes effects on both voltage-gated ion channels and neurotransmitter systems. This compound, while also appearing to be a broad-spectrum anticonvulsant based on preclinical models, seems to achieve this through a more focused modulation of key ion channels (Na+, N-type Ca2+, and K+ channels), and notably, without the carbonic anhydrase inhibition associated with some of topiramate's side effects.
The provided quantitative data for topiramate highlights its potent effects on kainate receptors and moderate inhibition of carbonic anhydrase and voltage-gated sodium channels. The absence of publicly available quantitative data for this compound's interactions with its targets currently limits a direct potency comparison.
The experimental protocols outlined are standard methodologies in the field of anticonvulsant drug discovery and are crucial for elucidating the mechanisms of novel therapeutic agents. Further research, particularly the publication of detailed preclinical data for this compound, will be essential for a more complete understanding of its pharmacological profile and its potential advantages over existing therapies.
References
- 1. Topiramate enhances GABA-mediated chloride flux and GABA-evoked chloride currents in murine brain neurons and increases seizure threshold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Topiramate modulation of β(1)- and β(3)-homomeric GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electrophysiological evaluation of the sodium-channel blocker carbamazepine in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Subunit selectivity of topiramate modulation of heteromeric GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput screening for N-type calcium channel blockers using a scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of JNJ-26489112 and Other Anticonvulsants: A Guide for Researchers
A comprehensive analysis of the preclinical anticonvulsant JNJ-26489112 in comparison to established antiepileptic drugs, including topiramate, valproic acid, lamotrigine, and levetiracetam. This guide provides a detailed overview of their efficacy in established preclinical models, mechanisms of action, and the experimental protocols utilized for their evaluation.
This compound, a novel sulfamide derivative, has demonstrated broad-spectrum anticonvulsant activity in preclinical rodent models, positioning it as a potential therapeutic agent for various forms of epilepsy.[1] Developed as a successor to topiramate, this compound is designed to have a more favorable side-effect profile by lacking activity against carbonic anhydrase.[2] This guide offers a comparative look at the preclinical efficacy of this compound alongside commonly prescribed anticonvulsants, providing researchers, scientists, and drug development professionals with essential data for informed decision-making.
Preclinical Efficacy: A Quantitative Comparison
The anticonvulsant potential of this compound and comparator drugs has been evaluated in standard preclinical models, primarily the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) tests in rodents. These models are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively. The median effective dose (ED50), the dose at which a compound shows its therapeutic effect in 50% of the tested population, is a key metric for comparison.
| Drug | Animal Model | Test | ED50 (mg/kg) | Route of Administration | Source |
| This compound | Mouse | PTZ | 109 | Intraperitoneal (i.p.) | [3] |
| Topiramate | Rat | MES | 13.5 | Oral (p.o.) | [4] |
| Mouse | MES | 40.9 | Oral (p.o.) | [4] | |
| Mouse | PTZ | 1030 | Oral (p.o.) | [4] | |
| Valproic Acid | Mouse | MES | 370 | Not Specified | [5] |
| Mouse | PTZ | 348 | Not Specified | [5] | |
| Mouse | PTZ | 177.83 | Intraperitoneal (i.p.) | [6] | |
| Lamotrigine | Rat | MES | See Note 1 | Oral (p.o.) | [7] |
| Mouse | MES | See Note 1 | Oral (p.o.) | [7] | |
| Levetiracetam | Mouse | MES | Inactive (up to 540) | Intraperitoneal (i.p.) | [8] |
| Mouse | PTZ | Inactive (up to 540) | Intraperitoneal (i.p.) | [8] |
Note 1: Specific ED50 values for Lamotrigine in the MES test were not explicitly stated in the cited source, but the study ranked it as the most potent and persistent among the drugs examined.[7]
Mechanisms of Action: Diverse Signaling Pathways
The anticonvulsant effects of these compounds are mediated through various molecular targets and signaling pathways. Understanding these mechanisms is crucial for predicting clinical efficacy and potential side effects.
This compound
This compound exhibits a multi-target mechanism of action, contributing to its broad-spectrum activity. It has been shown to inhibit voltage-gated sodium (Na+) channels and N-type calcium (Ca2+) channels, and also acts as a potassium (K+) channel opener.[1][4] This combination of actions likely contributes to a reduction in neuronal excitability.
Caption: Proposed mechanism of action for this compound.
Valproic Acid
Valproic acid has a broad mechanism of action that includes enhancing the effects of the inhibitory neurotransmitter GABA, modulating voltage-gated ion channels, and inhibiting histone deacetylases.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of this compound in patients with photosensitive epilepsy: a placebo-controlled, exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound-参数-价格-MedChemExpress (MCE) [antpedia.com]
- 6. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Correlation between anticonvulsant activity and inhibitory action on glial gamma-aminobutyric acid uptake of the highly selective mouse gamma-aminobutyric acid transporter 1 inhibitor 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole and its N-alkylated analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the anticonvulsant effects of JNJ-26489112 in different seizure models
An objective comparison of the clinical data for JNJ-26489112 against preclinical data for its predecessor, topiramate, and other established anticonvulsant drugs in various seizure models.
This compound, a novel anticonvulsant agent developed by Johnson & Johnson, was designed as a successor to topiramate with an expectation of a more favorable side-effect profile due to its lack of activity against carbonic anhydrase. While the clinical development of this compound for epilepsy has not progressed to market approval, this guide provides a comprehensive overview of its validated anticonvulsant effects based on available clinical data. In the absence of publicly available preclinical studies on this compound in common seizure models, this guide will draw comparisons with the extensive preclinical data of its predecessor, topiramate, and other standard anticonvulsants in the maximal electroshock (MES), pentylenetetrazole (PTZ), and amygdala kindling models. This approach offers valuable context for researchers, scientists, and drug development professionals in the field of epilepsy treatment.
Clinical Validation in Photosensitive Epilepsy
A key clinical study investigated the efficacy of this compound in adult patients with photosensitive epilepsy. This multicenter, single-blind, placebo-controlled, exploratory study assessed the ability of single oral doses of this compound to suppress the photoparoxysmal-EEG response (PPR) induced by intermittent photic stimulation (IPS).
The study demonstrated a dose-dependent effect on the suppression of PPR. A positive response, defined as a reduction in the standardized photosensitive range (SPR), was observed in the majority of patients at all tested doses. Complete suppression of the SPR was also dose-dependent. This compound was generally well-tolerated, with the most common adverse events being mild headache, dizziness, and nausea.
Table 1: Clinical Efficacy of this compound in Photosensitive Epilepsy
| Dose of this compound | Positive Response Rate | Complete Suppression Rate |
| 1000 mg | 3/4 patients | 0/4 patients |
| 2000 mg | 3/4 patients | 1/4 patients |
| 3000 mg | 2/3 patients | 2/3 patients |
Comparative Preclinical Data of Topiramate
To provide a framework for understanding the potential anticonvulsant profile of this compound, this section summarizes the preclinical efficacy of its predecessor, topiramate, in three standard seizure models.
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model to assess the ability of a compound to prevent the spread of seizures, predictive of efficacy against generalized tonic-clonic seizures.
Table 2: Efficacy of Topiramate in the MES Test
| Species | Route of Administration | ED50 (mg/kg) | Reference |
| Rat | Oral | 13.5 | |
| Mouse | Oral | 40.9 |
Pentylenetetrazole (PTZ)-Induced Seizure Model
The PTZ seizure model is used to identify compounds that can raise the seizure threshold and is predictive of efficacy against absence and myoclonic seizures. Topiramate has shown efficacy in blocking PTZ-induced clonic seizures, although at higher doses compared to its efficacy in the MES test.
Amygdala Kindling Model
The amygdala kindling model is a model of temporal lobe epilepsy, the most common form of focal epilepsy in adults. This model is valuable for assessing the potential of a drug to suppress focal seizures and prevent epileptogenesis. Topiramate has demonstrated potent, dose-related inhibition of amygdala-kindled seizures in rats.
Table 3: Efficacy of Topiramate in the Amygdala Kindling Model (Rat)
| Seizure Parameter | Route of Administration | ED50 (mg/kg) |
| Forelimb Clonus | Oral | 7.25 |
| Amygdala Afterdischarge | Oral | 7.09 |
| Cortical Afterdischarge | Oral | 7.12 |
| Forelimb Clonus | Intraperitoneal | 10.6 |
| Amygdala Afterdischarge | Intraperitoneal | 13.9 |
| Cortical Afterdischarge | Intraperitoneal | 10.4 |
Experimental Protocols
Detailed methodologies for the key preclinical experiments cited are provided below.
Maximal Electroshock (MES) Seizure Test Protocol
The MES test is a standard preclinical assay for anticonvulsant activity.
-
Animal Preparation: Adult male rodents (mice or rats) are used. Prior to the test, the corneas are anesthetized with a drop of 0.5% tetracaine hydrochloride solution.
-
Stimulation: A constant alternating current (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
-
Drug Administration: The test compound is administered orally or intraperitoneally at various doses and at a predetermined time before the electrical stimulation.
-
Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension is calculated as the median effective dose (ED50).
Pentylenetetrazole (PTZ) Seizure Test Protocol
The PTZ test assesses a compound's ability to raise the seizure threshold.
-
Animal Preparation: Adult male rodents are used.
-
Drug Administration: The test compound is administered at various doses prior to PTZ injection.
-
PTZ Administration: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg for mice, subcutaneously) is administered.
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds.
-
Endpoint: Protection is defined as the absence of a clonic seizure during the observation period.
-
Data Analysis: The ED50, the dose that protects 50% of animals from clonic seizures, is determined.
Amygdala Kindling Protocol
This model involves the repeated electrical stimulation of the amygdala to induce a progressive and permanent increase in seizure susceptibility.
-
Electrode Implantation: Under anesthesia, a bipolar electrode is stereotaxically implanted into the basolateral amygdala of adult male rats.
-
Kindling Stimulation: After a recovery period, a brief, low-intensity electrical stimulus (e.g., 60 Hz, 1-second train) is delivered to the amygdala once or twice daily.
-
Seizure Scoring: The behavioral seizure response is scored according to a standardized scale (e.g., Racine's scale). The duration of the afterdischarge (epileptiform activity recorded on EEG after the stimulus) is also measured.
-
Fully Kindled State: Animals are considered fully kindled when they consistently exhibit a generalized convulsive seizure (e.g., stage 5 on Racine's scale) in response to the stimulation.
-
Drug Testing: Once fully kindled, the effect of the test compound on seizure severity and afterdischarge duration is evaluated by administering the drug prior to the kindling stimulation.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the preclinical seizure models discussed.
Maximal Electroshock (MES) Seizure Test Workflow
Pentylenetetrazole (PTZ) Seizure Test Workflow
Amygdala Kindling Model Workflow
Conclusion
A Cross-Species Pharmacodynamic Comparison of the Investigational Anticonvulsant JNJ-26489112
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacodynamics of JNJ-26489112, an investigational anticonvulsant drug, with a focus on its cross-species effects. This compound was developed by Johnson & Johnson as a potential successor to topiramate for the treatment of epilepsy, with the aim of offering an improved side-effect profile due to its lack of activity against carbonic anhydrase.[1] While clinical development was terminated, the available data from preclinical and clinical studies offer valuable insights for researchers in the field of epilepsy and anticonvulsant drug development. The mechanism of action of this compound remains unknown.[1]
Human Pharmacodynamics: Photosensitive Epilepsy Model
A key clinical study evaluated the pharmacodynamics of this compound in patients with photosensitive epilepsy. This model is a valuable tool for the early assessment of anticonvulsant efficacy in humans.
Experimental Protocol: Photosensitive Epilepsy Trial
A multi-center, single-blind, placebo-controlled, within-subject, sequential dose-escalation study was conducted in 12 adult patients with a history of idiopathic photosensitive epilepsy.[2] The study design is outlined below:
-
Participants: 12 adult patients (3 men, 9 women) with idiopathic photosensitive epilepsy.
-
Study Design:
-
Day 1: Single oral dose of placebo.
-
Day 2: Single oral dose of this compound (1000 mg, 2000 mg, or 3000 mg).
-
Day 3: Single oral dose of placebo.
-
-
Primary Endpoint: The effect on the photoparoxysmal-EEG response (PPR) was assessed by standardized intermittent photic stimulation (IPS) at various time points post-dose. The standardized photosensitivity range (SPR), representing the range of frequencies of light that induce a PPR, was calculated.
-
Response Criteria:
-
Positive Response: Reduction of the SPR in ≥3 out of 4 consecutive time points in at least one eye condition (eyes open, during closure, or closed) compared to baseline.
-
Complete Suppression: Disappearance of an IPS-induced PPR (SPR=0).
-
-
Pharmacokinetic Sampling: Blood samples were collected to determine plasma concentrations of this compound.
Diagram of the Photosensitive Epilepsy Trial Workflow
Caption: Workflow of the human photosensitive epilepsy clinical trial.
Results: Dose-Dependent Efficacy in Humans
This compound demonstrated a clear dose-dependent pharmacodynamic effect in reducing or suppressing the photoparoxysmal-EEG response in patients with photosensitive epilepsy.[2]
| Dose of this compound | Positive Response Rate | Complete Suppression Rate | Mean Cmax (µg/mL) | Median Tmax (hours) |
| 1000 mg | 3/4 (75%) | 0/4 (0%) | 16 | 3.73 - 5.04 |
| 2000 mg | 3/4 (75%) | 1/4 (25%) | 28 | 3.73 - 5.04 |
| 3000 mg | 2/3 (67%) | 2/3 (67%) | 42 | 3.73 - 5.04 |
Data compiled from Di Prospero et al., 2014.[2]
Preclinical Pharmacodynamics: Animal Models of Anticonvulsant Activity
While specific ED₅₀ values for this compound in preclinical models are not publicly available, it has been reported that the drug exhibited broad-spectrum anticonvulsant activity in animal models.[3] The primary models used for its preclinical evaluation were the Maximal Electroshock (MES) seizure test in mice and rats, and the audiogenic seizure (AGS) model in susceptible mice.[3][4]
Experimental Protocols: Standard Preclinical Anticonvulsant Models
The following are generalized protocols for the standard animal models used to assess anticonvulsant drug efficacy.
-
Maximal Electroshock (MES) Test: This model is used to identify drugs effective against generalized tonic-clonic seizures.
-
Species: Mice or rats.
-
Procedure: An electrical stimulus is delivered via corneal or ear-clip electrodes to induce a maximal seizure, characterized by a tonic hindlimb extension.
-
Endpoint: The ability of a drug to prevent the tonic hindlimb extension phase of the seizure.
-
Parameter: The median effective dose (ED₅₀) is the dose that protects 50% of the animals from the tonic hindlimb extension.
-
-
Audiogenic Seizure (AGS) Test: This model is used to evaluate drugs for their efficacy against reflex seizures.
-
Species: Genetically susceptible mice (e.g., DBA/2).
-
Procedure: A high-intensity auditory stimulus (e.g., a loud bell or siren) is presented to the animal to induce a seizure, which typically progresses from wild running to clonic and then tonic convulsions.
-
Endpoint: The prevention of the different phases of the seizure.
-
Parameter: The ED₅₀ is the dose that protects 50% of the animals from the convulsive components of the seizure.
-
Diagram of Preclinical Anticonvulsant Screening Workflow
Caption: General workflow for preclinical screening of anticonvulsants.
Comparative Profile with Other Anticonvulsants
To provide context for the potential efficacy of this compound, the following table summarizes the publicly available preclinical pharmacodynamic data for its predecessor, topiramate, and another commonly used anticonvulsant, carbamazepine, in the MES model.
| Compound | Species | Model | ED₅₀ (mg/kg) |
| This compound | Mouse, Rat | MES | Not Publicly Available |
| Mouse | AGS | Not Publicly Available | |
| Topiramate | Mouse | MES | ~30-40 |
| Rat | MES | ~10-20 | |
| Carbamazepine | Mouse | MES | ~8-12 |
| Rat | MES | ~10-15 |
Note: ED₅₀ values can vary depending on the specific experimental conditions (e.g., route of administration, strain of animal).
Signaling Pathways and Mechanism of Action
The precise mechanism of action for this compound is unknown.[1] In contrast, many other anticonvulsant drugs have well-defined molecular targets. For instance, topiramate has a multi-modal mechanism of action that includes:
-
Blockade of voltage-gated sodium channels.
-
Enhancement of GABA-mediated inhibition at GABAA receptors.
-
Antagonism of AMPA/kainate glutamate receptors.
-
Weak inhibition of carbonic anhydrase.
Diagram of Topiramate's Proposed Mechanisms of Action
Caption: Simplified signaling pathways affected by topiramate.
Summary and Conclusion
This compound demonstrated dose-dependent anticonvulsant effects in a human model of photosensitive epilepsy, suggesting target engagement in the central nervous system. Preclinical studies in mice and rats using the MES and AGS models indicated a broad spectrum of anticonvulsant activity. However, the lack of publicly available quantitative preclinical data (ED₅₀ values) for this compound and its unknown mechanism of action limit a direct and comprehensive comparison with other anticonvulsant drugs. The information presented in this guide, based on available published data, provides a framework for understanding the pharmacodynamic profile of this compound and highlights the importance of both preclinical and translational human models in the evaluation of novel antiepileptic therapies. Further research would be necessary to fully elucidate the therapeutic potential and mechanistic underpinnings of this compound.
References
A Comparative Guide to JNJ-26489112 and Other Sulfamide-Containing Anticonvulsants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational drug JNJ-26489112 against established sulfamide-containing anticonvulsants: topiramate, zonisamide, and sultiame. The information is intended to support research and development efforts in the field of epilepsy treatment by presenting objective performance data, experimental methodologies, and mechanistic insights.
Introduction
This compound is a novel anticonvulsant developed by Johnson & Johnson as a potential successor to topiramate, with a design aimed at reducing side effects by minimizing activity against carbonic anhydrase[1]. Like topiramate, zonisamide, and sultiame, this compound belongs to a class of antiepileptic drugs (AEDs) characterized by a sulfamide or related sulfonamide functional group. This guide will delve into the comparative pharmacology, efficacy, and safety profiles of these compounds, supported by available preclinical and clinical data.
Mechanism of Action
The sulfamide-containing anticonvulsants exhibit a range of mechanisms that contribute to their anti-seizure activity. A key differentiator among these compounds is their potency of carbonic anhydrase inhibition, which is linked to certain side effects.
This compound demonstrates a multi-modal mechanism of action. It has been shown to inhibit voltage-gated sodium channels and N-type calcium channels[2][3]. Additionally, it functions as a potassium channel opener[2]. Notably, it exhibits very weak inhibition of carbonic anhydrase isoenzymes I and II[2][4].
Topiramate also has a broad-spectrum mechanism of action that includes:
-
Blockade of voltage-gated sodium channels.
-
Enhancement of GABA-mediated inhibition.
-
Antagonism of AMPA/kainate glutamate receptors[5].
-
Inhibition of carbonic anhydrase, particularly isoenzymes II and IV[6][7][8].
Zonisamide exerts its anticonvulsant effects through:
-
Blockade of voltage-gated sodium channels and T-type calcium channels.
Sultiame 's primary mechanism of action is the inhibition of carbonic anhydrase, which is thought to lead to a decrease in neuronal excitability[12][13].
Below is a diagram illustrating the primary signaling pathways affected by these anticonvulsants.
Preclinical Efficacy
The anticonvulsant activity of these compounds has been evaluated in various animal models of epilepsy. The Maximal Electroshock (MES) test is a model for generalized tonic-clonic seizures, while the subcutaneous Pentylenetetrazol (PTZ) test is a model for absence seizures. The effective dose 50 (ED50) is the dose required to protect 50% of the animals from seizures.
| Compound | MES Test ED50 (mg/kg) | PTZ Test ED50 (mg/kg) | Animal Model | Reference |
| This compound | Not explicitly found | Not explicitly found | Rodents | [2][4] |
| Topiramate | 13.5 (rat), 40.9 (mouse) | 1,030 (mouse) | Rat, Mouse | [14] |
| Zonisamide | Not explicitly found | Not explicitly found | ||
| Sultiame | Not explicitly found | Not explicitly found |
Note: Specific ED50 values for this compound, Zonisamide, and Sultiame in these standardized tests were not available in the searched literature. This compound is described as having broad-spectrum anticonvulsant activity in audiogenic, electrically-induced, and chemically-induced seizure models in rodents[2][4].
Carbonic Anhydrase Inhibition
A significant point of comparison is the inhibitory activity against carbonic anhydrase (CA), particularly the cytosolic isoenzyme CA-II. This inhibition is associated with side effects such as metabolic acidosis and kidney stones.
| Compound | Carbonic Anhydrase II Inhibition | Reference |
| This compound | IC50: 35 µM | [2][4] |
| Topiramate | Ki: 7 µM (human) | [6] |
| Zonisamide | Ki: 35.2 nM (human) | [15][16] |
| Sultiame | Ki: 6-56 nM (human) | [17] |
IC50: Half maximal inhibitory concentration. Ki: Inhibition constant. Lower values indicate greater potency.
Pharmacokinetic Properties
The pharmacokinetic profiles of these drugs in humans are summarized below.
| Parameter | This compound | Topiramate | Zonisamide | Sultiame |
| Bioavailability | High | 81-95%[18] | ~100%[19] | ~100%[20] |
| Time to Peak (Tmax) | 3.73-5.04 hours[21] | 2-4 hours[18] | 2-6 hours[10] | 1-5 hours[22] |
| Protein Binding | Not specified | 13-17%[18] | ~40%[10] | 29%[20] |
| Elimination Half-life | Not specified | 19-25 hours (monotherapy)[18] | ~63 hours (plasma)[10] | ~24 hours[20] |
| Metabolism | Not specified | <15% (monotherapy)[18] | Extensive hepatic[23] | Moderate hepatic[22] |
| Excretion | Not specified | Mainly renal, unchanged[24] | Renal | 90% renal, 10% fecal[20] |
Clinical Data and Tolerability
This compound has undergone a Phase 2 clinical trial in patients with photosensitive epilepsy[25][26][27]. In this study, single oral doses were well-tolerated and demonstrated a dose-dependent reduction in the photoparoxysmal-EEG response[21]. The most frequently reported adverse events were mild headache, dizziness, and nausea[21].
Topiramate is an established AED with a well-documented efficacy and safety profile. Common side effects include tingling, fatigue, loss of appetite, and cognitive effects such as difficulty with concentration[7]. It is also associated with an increased risk of kidney stones and metabolic acidosis due to its carbonic anhydrase inhibitory activity[8].
Zonisamide is also a widely used AED. Its long-term use is generally considered safe and effective for focal epilepsy[13]. Common adverse effects include somnolence and weight loss[13].
Sultiame is used as an anticonvulsant in several countries. Common side effects include ataxia, paresthesia, and gastrointestinal disturbances[20].
Experimental Protocols
The preclinical evaluation of anticonvulsant drugs typically involves a battery of in vivo and in vitro tests. A general workflow for anticonvulsant screening is depicted below.
Maximal Electroshock (MES) Test
This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Apparatus: An electroshock apparatus delivering a constant current.
-
Procedure:
-
Animals (typically mice or rats) are administered the test compound or vehicle.
-
At the time of expected peak effect, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered via corneal or ear-clip electrodes.
-
The animal is observed for the presence or absence of a tonic hindlimb extension seizure.
-
-
Endpoint: Abolition of the tonic hindlimb extension is considered protection. The ED50 is calculated as the dose that protects 50% of the animals.
Pentylenetetrazol (PTZ) Seizure Test
This model is used to identify compounds that raise the seizure threshold and are effective against absence seizures.
-
Procedure:
-
Animals (typically mice) are administered the test compound or vehicle.
-
A convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously.
-
Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.
-
-
Endpoint: The absence of clonic seizures indicates protection. The ED50 is calculated as the dose that protects 50% of the animals.
Amygdala Kindling Model
This model is used to study the development of epilepsy (epileptogenesis) and to test the efficacy of drugs against focal seizures that can secondarily generalize.
-
Procedure:
-
An electrode is surgically implanted into the amygdala of a rodent.
-
A sub-threshold electrical stimulus is repeatedly administered (e.g., once daily).
-
Over time, the seizure severity in response to the stimulus progressively increases, from focal seizures to generalized tonic-clonic seizures. This process is called kindling.
-
Once the animal is fully kindled (consistently exhibiting generalized seizures), the test compound is administered to assess its ability to block the kindled seizures.
-
-
Endpoint: A reduction in seizure severity score or afterdischarge duration.
Conclusion
This compound presents a distinct profile among sulfamide-containing anticonvulsants. Its multi-target mechanism of action, coupled with significantly weaker carbonic anhydrase inhibition compared to topiramate, zonisamide, and sultiame, suggests a potential for a favorable side-effect profile, particularly concerning metabolic acidosis and nephrolithiasis. Preclinical data indicate broad-spectrum anticonvulsant activity, and early clinical findings in photosensitive epilepsy are promising. Further comparative studies with robust quantitative data are necessary to fully elucidate the therapeutic potential of this compound relative to existing sulfamide-containing anticonvulsants. The information and experimental frameworks provided in this guide are intended to facilitate such ongoing research and development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tebubio.com [tebubio.com]
- 4. This compound|JNJ26489112 [dcchemicals.com]
- 5. What is the mechanism of Topiramate? [synapse.patsnap.com]
- 6. Topiramate as an inhibitor of carbonic anhydrase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topiramate - Wikipedia [en.wikipedia.org]
- 8. Effect of topiramate on acid–base balance: extent, mechanism and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effect of zonisamide on human carbonic anhydrase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Carbonic Anhydrase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 12. What is the mechanism of Sultiame? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Topiramate: preclinical evaluation of structurally novel anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Carbonic anhydrase inhibitors. Interaction of the antiepileptic drug sulthiame with twelve mammalian isoforms: kinetic and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Sultiame - Wikipedia [en.wikipedia.org]
- 21. Evaluation of this compound in patients with photosensitive epilepsy: a placebo-controlled, exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Sulthiame - The Epilepsy Prescriber's Guide to Antiepileptic Drugs [cambridge.org]
- 23. Zonisamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Pharmacokinetics and metabolism of topiramate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. go.drugbank.com [go.drugbank.com]
- 26. go.drugbank.com [go.drugbank.com]
- 27. researchgate.net [researchgate.net]
Replicating Published Findings on JNJ-26489112's Ion Channel Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ion channel activity of JNJ-26489112, an anticonvulsant agent, in the context of its predecessor, topiramate, and other relevant compounds. The information presented here is intended to assist researchers in replicating and expanding upon published findings by offering a consolidated overview of quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.
This compound was developed as a successor to topiramate with the aim of an improved side-effect profile, notably with reduced carbonic anhydrase activity.[1] While the precise mechanism of action for this compound has been described as unknown in some literature,[1] recent findings have shed light on its interaction with several key ion channels. This guide synthesizes this information to facilitate a clearer understanding of its pharmacological profile.
Comparative Ion Channel Activity: this compound vs. Topiramate
The following table summarizes the known ion channel activities of this compound and topiramate. While topiramate has a broad, multi-modal mechanism of action,[2][3][4] data for this compound is more specific to certain channel types.
| Target Ion Channel / Receptor | This compound Activity | Topiramate Activity | Key Experimental Findings |
| Voltage-Gated Sodium Channels (VGSCs) | Inhibitor[5] | Inhibitor[2][3][6] | Topiramate's inhibition of VGSCs is a key component of its anticonvulsant effect, leading to the stabilization of neuronal membranes.[4] this compound is also known to inhibit these channels.[5] |
| N-type Calcium Channels | Inhibitor (IC50 = 34 µM for depolarization-induced influx; 70 µM in whole-cell patch-clamp)[5] | Inhibits L-type calcium channels[3] | This compound demonstrates inhibitory activity at N-type calcium channels.[5] Topiramate's effects have been noted on L-type channels.[3] |
| Potassium Channels | KCNQ2 channel opener[5] | Activates a potassium conductance[7] | This compound is reported to be a KCNQ2 channel opener.[5] Topiramate has also been shown to activate potassium conductances.[7] |
| GABA-A Receptors | Not explicitly stated | Positive allosteric modulator[2][3] | Topiramate enhances GABA-A receptor activity, increasing inhibitory neurotransmission.[4][8] This has not been specifically reported for this compound. |
| AMPA/Kainate Receptors | Not explicitly stated | Antagonist[2][3][9][10] | Topiramate antagonizes AMPA and kainate receptors, reducing excitatory neurotransmission.[3][11] This is a significant part of its mechanism that is not yet characterized for this compound. |
| Carbonic Anhydrase (CA) | Weak inhibitor (IC50: CA-I = 18 µM; CA-II = 35 µM)[5] | Inhibitor (more potent on CA-II and CA-IV)[12][13] | This compound was designed to have less carbonic anhydrase activity than topiramate.[1] The provided IC50 values confirm its weak inhibitory action compared to topiramate's more potent inhibition of certain isoforms.[5][13] |
Experimental Protocols
To facilitate the replication of these findings, the following are detailed methodologies for key experiments.
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Characterization
This protocol is a standard method for assessing the effect of a compound on voltage-gated ion channels (e.g., sodium, calcium, and potassium channels) in cultured cells expressing the channel of interest.
Objective: To measure the effect of this compound on the activity of specific ion channels.
Materials:
-
Cell line expressing the target ion channel (e.g., HEK293 cells stably transfected with the gene for a specific sodium or calcium channel subunit).
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system, data acquisition software).
-
Borosilicate glass capillaries for pipette fabrication.
-
Internal (pipette) solution (specific composition depends on the ion channel being studied).
-
External (bath) solution (specific composition depends on the ion channel being studied).
-
This compound stock solution and vehicle control (e.g., DMSO).
Procedure:
-
Cell Preparation: Plate cells expressing the target ion channel onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a cell with the recording pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage protocol specific to the ion channel being studied to elicit ionic currents (e.g., a series of depolarizing voltage steps from a holding potential to measure sodium or calcium channel activation).
-
Record baseline currents.
-
-
Compound Application:
-
Perfuse the cell with the external solution containing the desired concentration of this compound or vehicle control.
-
Allow sufficient time for the compound to take effect (typically a few minutes).
-
Apply the same voltage protocol and record the currents in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak current amplitude, and other parameters such as activation and inactivation kinetics.
-
Calculate the percentage of inhibition or potentiation of the current by this compound compared to the baseline.
-
Generate concentration-response curves to determine the IC50 or EC50 value.
-
Carbonic Anhydrase Inhibition Assay
This protocol describes a method to determine the inhibitory activity of a compound against carbonic anhydrase isoenzymes.
Objective: To quantify the inhibitory potency of this compound on specific carbonic anhydrase isoforms (e.g., CA-I and CA-II).
Materials:
-
Purified human carbonic anhydrase isoenzymes (CA-I, CA-II, etc.).
-
Substrate: p-nitrophenyl acetate (p-NPA).
-
Buffer solution (e.g., Tris-HCl).
-
This compound stock solution and vehicle control.
-
96-well microplate reader.
Procedure:
-
Assay Preparation: In a 96-well plate, add the buffer solution, the purified CA enzyme, and varying concentrations of this compound or a known inhibitor as a positive control (e.g., acetazolamide). Include wells with no inhibitor as a negative control.
-
Reaction Initiation: Add the substrate, p-NPA, to all wells to start the enzymatic reaction. The hydrolysis of p-NPA by carbonic anhydrase produces p-nitrophenol, which is yellow.
-
Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 400 nm) over time using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable equation to calculate the IC50 value.
-
Visualizing Workflows and Pathways
To further clarify the experimental processes and the compound's mechanism of action, the following diagrams are provided.
Caption: Workflow for Patch-Clamp Electrophysiology.
Caption: Comparative Signaling Pathways of this compound and Topiramate.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Topiramate? [synapse.patsnap.com]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. How Topamax works: Mechanism of action explained [medicalnewstoday.com]
- 7. Two new actions of topiramate: inhibition of depolarizing GABA(A)-mediated responses and activation of a potassium conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topiramate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Selective antagonism of GluR5 kainate-receptor-mediated synaptic currents by topiramate in rat basolateral amygdala neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective Antagonism of GluR5 Kainate-Receptor-Mediated Synaptic Currents by Topiramate in Rat Basolateral Amygdala Neurons | Journal of Neuroscience [jneurosci.org]
- 11. Topiramate in the treatment of migraine: a kainate (glutamate) receptor antagonist within the trigeminothalamic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbonic Anhydrase Inhibitors and Epilepsy: State of the Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topiramate as an inhibitor of carbonic anhydrase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Safety Profile of JNJ-26489112 Against Existing Antiepileptic Drugs
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the safety profile of the investigational antiepileptic drug (AED) JNJ-26489112 against a panel of established AEDs: Levetiracetam, Lamotrigine, Topiramate, Carbamazepine, and Valproate. The information is compiled from preclinical studies and clinical trial data to assist researchers, scientists, and drug development professionals in evaluating the relative safety of these compounds.
Executive Summary
This compound, a novel anticonvulsant, demonstrated a generally well-tolerated profile in an early-phase clinical trial, with the most common adverse events being mild headache, dizziness, and nausea.[1][2] In contrast, established AEDs are associated with a broader range of adverse effects, some of which can be severe. This guide presents a detailed comparison of the safety data, outlines the experimental methodologies used to assess safety, and visualizes key signaling pathways implicated in adverse drug reactions.
Data Presentation: Comparative Safety Profiles
The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) for this compound and existing AEDs based on data from placebo-controlled clinical trials. It is important to note that the data for this compound is from a small, exploratory study and may not be fully representative of its broader safety profile.
Table 1: Incidence of Common Adverse Events in Placebo-Controlled Trials
| Adverse Event | This compound (%) | Levetiracetam (%) | Lamotrigine (%) | Topiramate (%) | Carbamazepine (%) | Valproate (%) | Placebo (%) |
| Headache | >10[1][2] | 13.7[3] | 24.4[4] | 10-29 | 26.6[5] | 4.3[6] | 13.4[3] |
| Dizziness | >10[1][2] | 8.8[3] | 38 | 25 | 31.3[5] | 12[7] | 4.1[3] |
| Nausea | >10[1][2] | 7 | 12.8[4] | 10 | 26.6[5] | 22[7] | 4 |
| Somnolence/Fatigue | - | 14.8[3] | 15 | 19 | 26.6[5] | 19[7] | 8.4[3] |
| Rash | - | <1 | 8.2[4] | 4 | 6.3[5] | 3 | 6.7[4] |
| Weight Change | - | - | - | Weight Loss (11) | Weight Gain (17.2)[5] | Weight Gain | - |
| Cognitive Symptoms | - | - | 5 | Difficulty with Memory (11)[8] | - | - | - |
Note: Data for existing AEDs are aggregated from multiple sources and represent a range of reported incidences. Direct comparison between drugs should be made with caution due to variations in study design, patient populations, and dosage.
Experimental Protocols
The safety and toxicological evaluation of AEDs involves a combination of in vitro and in vivo studies, as well as rigorously designed clinical trials.
Preclinical Safety and Toxicology Studies
Standard preclinical safety assessments for novel anticonvulsants like this compound typically include:
-
Ames Test (Bacterial Reverse Mutation Assay): This in vitro assay is a standard method to assess the mutagenic potential of a new chemical entity. It utilizes several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with mutations in genes involved in histidine or tryptophan synthesis. The test compound is incubated with the bacteria, and the rate of reverse mutations to a prototrophic state is measured. A significant increase in the reversion rate compared to the control suggests mutagenic potential.
-
hERG (human Ether-à-go-go-Related Gene) Assay: This in vitro patch-clamp assay is critical for assessing the potential of a drug to cause QT interval prolongation, a risk factor for serious cardiac arrhythmias.[9][10][11] The assay measures the effect of the test compound on the potassium ion current flowing through the hERG channel, which is expressed in a stable mammalian cell line.[9] Inhibition of the hERG current is a key indicator of potential cardiotoxicity. The standard voltage protocol involves a depolarizing pulse to activate the channels followed by a repolarizing step to measure the tail current, which is sensitive to drug block.[12]
-
Rodent Neurotoxicity Study (e.g., OECD 424): These in vivo studies are designed to evaluate the potential neurotoxic effects of a compound after acute or repeated administration in rodents.[13][14][15] The study typically involves administering the test substance at multiple dose levels to groups of animals.[13][14] A comprehensive battery of assessments is performed, including detailed clinical observations, functional observational battery (FOB), motor activity assessment, and histopathological examination of the central and peripheral nervous systems.[13] The rotorod test is a common component to assess motor coordination.[16]
Clinical Trial Safety Assessment
The safety of this compound was evaluated in a multicenter, single-blind, placebo-controlled, sequential dose, exploratory study in patients with idiopathic photosensitive epilepsy (NCT00579384).[17] The key elements of the safety assessment in such a trial include:
-
Adverse Event (AE) Monitoring and Reporting: All AEs are recorded, regardless of their perceived relationship to the study drug.[18] The severity, frequency, and duration of AEs are documented. Serious adverse events (SAEs) are subject to expedited reporting to regulatory authorities.
-
Vital Signs and Physical Examinations: Regular monitoring of vital signs (blood pressure, heart rate, respiratory rate, and temperature) and comprehensive physical examinations are conducted at baseline and throughout the study.
-
Laboratory Safety Tests: Blood and urine samples are collected at scheduled intervals to monitor hematology, clinical chemistry, and urinalysis parameters.
-
Electrocardiograms (ECGs): ECGs are performed to assess cardiac function and detect any drug-induced changes, such as QT interval prolongation.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways associated with the adverse effects of some of the discussed AEDs.
References
- 1. Evaluation of this compound in patients with photosensitive epilepsy: a placebo-controlled, exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. neurology.org [neurology.org]
- 4. avancepsychiatry.com [avancepsychiatry.com]
- 5. Prevalence of Side Effects Treatment with Carbamazepine and Other Antiepileptics in Patients with Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Structural modeling of HLA-B*1502/peptide/carbamazepine/T-cell receptor complex architecture: implication for the molecular mechanism of carbamazepine-induced Stevens-Johnson syndrome/toxic epidermal necrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomized, placebo-controlled study of topiramate in primary generalized tonic-clonic seizures. Topiramate YTC Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 10. m.youtube.com [m.youtube.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. fda.gov [fda.gov]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. Choosing the Correct AED: From Animal Studies to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Carbamazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Independent validation of JNJ-26489112's therapeutic potential for neuropathic pain
An independent validation of JNJ-26489112's therapeutic potential for neuropathic pain cannot be conducted at this time. The development of this compound, an anti-seizure candidate, was discontinued, and publicly available scientific literature does not contain data on its mechanism of action or efficacy in neuropathic pain models.
To provide a relevant and useful comparison guide for researchers, scientists, and drug development professionals, this report will instead focus on established and promising alternative therapeutic agents for neuropathic pain. This guide will adhere to the core requirements of data presentation, experimental protocols, and mandatory visualizations.
Comparison of Therapeutic Alternatives for Neuropathic Pain
Neuropathic pain is a chronic condition arising from damage to the somatosensory nervous system. Its complex pathophysiology involves multiple mechanisms, leading to the use of various drug classes for its management. Anticonvulsants are a cornerstone of treatment, leveraging mechanisms that quell neuronal hyperexcitability, a key feature of neuropathic pain.[1][2]
Established and Investigational Drugs for Neuropathic Pain
| Drug Class | Drug Examples | Mechanism of Action | Key Efficacy Findings |
| Anticonvulsants (Gabapentinoids) | Gabapentin, Pregabalin | Bind to the α2δ-1 subunit of voltage-gated calcium channels, modulating calcium influx and reducing the release of excitatory neurotransmitters.[3] | Demonstrated efficacy in painful diabetic neuropathy and postherpetic neuralgia.[4] Considered first-line treatments.[3][4] |
| Anticonvulsants (Sodium Channel Blockers) | Carbamazepine, Lamotrigine | Block voltage-gated sodium channels, reducing ectopic firing in damaged neurons.[2] | Carbamazepine is effective for trigeminal neuralgia and painful diabetic neuropathy.[2][4] Lamotrigine has shown efficacy in trigeminal neuralgia and painful peripheral neuropathy.[2] |
| Tricyclic Antidepressants (TCAs) | Amitriptyline, Nortriptyline | Inhibit the reuptake of serotonin and norepinephrine, enhancing descending inhibitory pain pathways. | Effective in various neuropathic pain conditions, but use is limited by side effects. |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Duloxetine, Venlafaxine | Inhibit the reuptake of serotonin and norepinephrine. | Approved for the management of diabetic peripheral neuropathic pain. |
| Investigational (HCN Channel Modulators) | BP4L-18:1:1 | Inhibit hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, particularly HCN1, to reduce neuronal hyperexcitability in the peripheral nervous system.[5] | Preclinical studies in rats have shown pain-relieving effects without apparent side effects.[5] |
Experimental Protocols
Animal Models of Neuropathic Pain
A common model to study neuropathic pain is the Chronic Constriction Injury (CCI) model .
-
Procedure: In anesthetized rodents, the sciatic nerve is exposed, and four loose ligatures are tied around it. This induces a nerve injury that mimics symptoms of human neuropathic pain.
-
Behavioral Testing: Mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments. Thermal hyperalgesia (increased sensitivity to heat) is measured using a radiant heat source.
-
Data Analysis: The paw withdrawal threshold (in grams for mechanical allodynia) or latency (in seconds for thermal hyperalgesia) is recorded and compared between treated and control groups.
Electrophysiological Recordings
-
Objective: To measure the effect of a compound on neuronal excitability.
-
Method: Patch-clamp recordings are performed on dorsal root ganglion (DRG) neurons isolated from animals. The effect of the test compound on voltage-gated sodium or calcium currents is measured.
-
Data Presentation: Current-voltage (I-V) curves and dose-response curves are generated to quantify the inhibitory effect of the compound.
Signaling Pathways and Experimental Workflows
Signaling Pathway for Gabapentinoids in Neuropathic Pain
Caption: Mechanism of action of gabapentinoids in reducing neuropathic pain.
Experimental Workflow for Preclinical Neuropathic Pain Drug Discovery
Caption: A generalized workflow for the preclinical discovery and development of novel neuropathic pain therapeutics.
References
- 1. Antiepileptics and the treatment of neuropathic pain: evidence from animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsants in neuropathic pain: rationale and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etiology and Pharmacology of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsants (antineuropathics) for neuropathic pain syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential Neuropathic Pain Treatment Shows Promise in Preclinical Tests | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
Safety Operating Guide
Proper Disposal of JNJ-26489112: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of the investigational compound JNJ-26489112 is a critical aspect of laboratory safety and environmental responsibility. As a CNS-active agent and a sulfamide-containing compound, it necessitates handling as hazardous chemical waste. Adherence to established protocols is essential to mitigate risks to personnel and the environment. This guide provides a procedural, step-by-step plan for the safe disposal of this compound, in the absence of a specific Safety Data Sheet (SDS).
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, a lab coat, and eye protection. All handling of the compound, especially when dealing with powdered forms or preparing solutions, should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation of dust or aerosols.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure, unused compound, expired materials, solutions, contaminated labware (e.g., vials, pipette tips, gloves), and any spill cleanup materials.
-
Segregate this compound waste from other laboratory waste streams to prevent unintended chemical reactions.[1][2] It is particularly important to avoid mixing with incompatible wastes.[1]
-
-
Containerization:
-
Use a dedicated, chemically resistant, and leak-proof container for the collection of this compound waste.[3][4] The container should be in good condition and have a secure, tight-fitting lid.[4]
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[1][3]
-
-
Waste Accumulation and Storage:
-
Arranging for Final Disposal:
-
Once the waste container is full, or if the research project is completed, contact your institution's EHS department to schedule a pickup.
-
Do not attempt to treat or neutralize the chemical waste unless you are a trained professional following an approved institutional protocol.
-
Your EHS department will have established procedures and certified vendors for the final disposal of chemical waste in compliance with federal, state, and local regulations.[3]
-
Disposal of Contaminated Materials
-
Empty Containers: Thoroughly empty any containers that held this compound. The first rinse of the container should be collected as hazardous waste.[1] For highly toxic compounds, the first three rinses must be collected.[1] After thorough rinsing and air-drying, the container may be disposed of as non-hazardous waste or recycled, depending on institutional policies.
-
Contaminated Labware and PPE: Disposable items such as gloves, pipette tips, and vials that have come into contact with this compound should be placed in the designated hazardous waste container.
Quantitative Data Summary
Due to the lack of a publicly available Safety Data Sheet for this compound, specific quantitative data for disposal, such as concentration limits for sewer disposal or specific chemical incompatibilities, are not available. The following table provides a qualitative summary of key disposal parameters based on general best practices for laboratory chemical waste.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | General Laboratory Safety Guidelines |
| Disposal Method | Collection by certified hazardous waste vendor via institutional EHS | [1][3] |
| Incompatible Wastes | Avoid mixing with strong oxidizing agents, acids, and bases unless specific reaction data is known. | [2][4] |
| Container Type | Chemically resistant, leak-proof, with a secure lid. | [3][4] |
| Labeling Requirements | "Hazardous Waste," "this compound," and other institutional identifiers. | [1][3] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
